Myristic acid-d27
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-RZVOLPTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583616 | |
| Record name | (~2~H_27_)Tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60658-41-5 | |
| Record name | (~2~H_27_)Tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60658-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Natural Abundance of Deuterated Myristic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the natural abundance of deuterated myristic acid. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of isotopic distribution in this common saturated fatty acid. This document summarizes quantitative data, details experimental protocols for isotopic analysis, and visualizes relevant biological pathways.
Introduction to Myristic Acid and Isotopic Abundance
Myristic acid, systematically known as tetradecanoic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₁₂COOH.[1][2][3] It is a ubiquitous component of animal and vegetable fats and plays a crucial role in various biological processes, including protein modification and cell signaling.
The atoms that constitute myristic acid (carbon, hydrogen, and oxygen) exist in nature as a mixture of stable isotopes. The study of the natural abundance of these isotopes in biological molecules is critical for a variety of scientific applications, including metabolic tracing, environmental science, and the development of deuterated drugs. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, can exhibit altered metabolic stability and pharmacokinetic properties.
Quantitative Data: Natural Abundance of Stable Isotopes
The natural abundance of an isotopologue of myristic acid is determined by the statistical probability of the occurrence of each of its constituent isotopes. The following tables summarize the natural abundances of the stable isotopes of hydrogen, carbon, and oxygen, and the elemental composition of myristic acid.
Table 1: Natural Abundance of Relevant Stable Isotopes
| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.007825 | 99.985 |
| ²H (Deuterium) | 2.014102 | 0.015 | |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Oxygen | ¹⁶O | 15.994915 | 99.762 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999160 | 0.200 |
Data sourced from publicly available isotopic abundance information.[4][5][6][7]
**Table 2: Elemental Composition of Myristic Acid (C₁₄H₂₈O₂) **
| Element | Number of Atoms |
| Carbon (C) | 14 |
| Hydrogen (H) | 28 |
| Oxygen (O) | 2 |
Calculated Natural Abundance of Singly-Deuterated Myristic Acid
The probability of a single hydrogen atom in a myristic acid molecule being deuterium (²H) can be calculated based on the natural abundance of deuterium (approximately 0.015%). Myristic acid has 28 hydrogen atoms.
The approximate natural abundance of a myristic acid molecule containing exactly one deuterium atom (a singly-deuterated myristic acid isotopologue) can be estimated as follows:
-
Probability of one specific H being ²H: 0.00015
-
Probability of the other 27 H atoms being ¹H: (0.99985)²⁷
-
Number of possible positions for the single deuterium: 28
Therefore, the approximate abundance is: 28 * 0.00015 * (0.99985)²⁷ ≈ 0.0042 or 0.42% .
This calculation indicates that approximately 0.42% of myristic acid molecules in nature contain a single deuterium atom. The abundance of molecules with multiple deuterium atoms is significantly lower.
Experimental Protocols for Determining Isotopic Abundance
The determination of the natural isotopic abundance of fatty acids like myristic acid is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile compounds. For fatty acids, a derivatization step is typically required to increase their volatility.
Methodology:
-
Lipid Extraction: Lipids are extracted from the sample matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).
-
Saponification and Transesterification: The extracted lipids are saponified to release the fatty acids from their glycerol backbone. The free fatty acids are then converted to their corresponding fatty acid methyl esters (FAMEs) by reaction with a methylating agent (e.g., BF₃ in methanol).
-
Gas Chromatography (GC) Separation: The FAMEs mixture is injected into a gas chromatograph. The different FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry (MS) Analysis: As the separated FAMEs elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Isotopic Abundance Determination: The relative intensities of the ion peaks corresponding to the different isotopologues (e.g., the molecular ion peak M⁺ and the M+1, M+2, etc., peaks) are measured to determine the isotopic ratios. For deuterium, high-resolution mass spectrometry is often required to distinguish it from other isobaric interferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ²H NMR and ¹³C NMR, can provide site-specific information about the isotopic distribution within a molecule without the need for derivatization.
Methodology:
-
Sample Preparation: The purified myristic acid is dissolved in a suitable deuterated solvent.
-
NMR Data Acquisition:
-
²H NMR: A deuterium NMR spectrum is acquired. The chemical shift of the deuterium signals indicates their position in the molecule, and the signal intensity is proportional to the abundance of deuterium at that specific site.
-
¹³C NMR: A carbon-13 NMR spectrum is acquired. The relative intensities of the satellite peaks flanking the main ¹³C signals, which arise from ¹³C-¹³C coupling, can be used to determine the abundance of ¹³C at specific positions.
-
-
Quantitative Analysis: The integrals of the NMR signals are carefully measured and calibrated against an internal standard of known concentration and isotopic abundance to determine the absolute site-specific isotopic abundances.
Biological Significance and Signaling Pathways
Myristic acid is not merely a structural component of lipids; it is also actively involved in crucial cellular signaling pathways.
Protein N-Myristoylation
N-myristoylation is a co-translational or post-translational modification where myristic acid is attached to the N-terminal glycine residue of a target protein.[4][5][8] This lipid modification is catalyzed by the enzyme N-myristoyltransferase (NMT).[5][9] Myristoylation plays a critical role in protein targeting to membranes, signal transduction, and protein-protein interactions.[4][9]
Caption: Protein N-Myristoylation Pathway.
CD36-Mediated eNOS Activation
Myristic acid can act as a signaling molecule by interacting with the cell surface receptor CD36. This interaction triggers a signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS), an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. This activation is dependent on AMP-activated protein kinase (AMPK).[1][10]
Caption: Myristic Acid-CD36-eNOS Signaling Pathway.
Conclusion
This technical guide has provided a detailed overview of the natural abundance of deuterated myristic acid, grounded in the fundamental principles of isotopic distribution. The presented data and experimental protocols offer a valuable resource for researchers in the fields of biochemistry, pharmacology, and analytical chemistry. Furthermore, the visualization of key signaling pathways involving myristic acid underscores its biological importance beyond its role as a simple fatty acid. A thorough understanding of the natural isotopic composition of myristic acid is essential for the design and interpretation of studies involving isotopic labeling and for the development of novel therapeutic agents based on deuterated molecules.
References
- 1. Myristic acid stimulates endothelial nitric-oxide synthase in a CD36- and an AMP kinase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the analysis of the site-specific isotopic fractionation of metabolites such as fatty acids using anisotropic natural-abundance 2H NMR spectroscopy: application to conjugated linolenic methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 9. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Myristic Acid-d27
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Myristic acid-d27 (perdeuterated myristic acid). This isotopically labeled saturated fatty acid is a valuable tool in metabolic research, drug development, and environmental analysis, primarily serving as an internal standard for mass spectrometry-based quantification of myristic acid.
Introduction
Myristic acid, a 14-carbon saturated fatty acid, is implicated in various biological processes. The use of its stable isotope-labeled counterpart, this compound, allows for precise tracing and quantification in complex biological matrices. The synthesis of highly enriched this compound is crucial for its application, and rigorous analysis of its isotopic purity is necessary to ensure accurate experimental results. This guide details a common and effective method for its synthesis and the subsequent analytical procedures for quality control.
Synthesis of this compound
A robust and widely used method for the synthesis of perdeuterated saturated fatty acids is through hydrogen-deuterium (H/D) exchange under hydrothermal conditions, catalyzed by platinum on carbon (Pt/C). This method utilizes deuterium oxide (D₂O) as the deuterium source.
Experimental Protocol: Hydrothermal H/D Exchange
This protocol is adapted from general procedures for the perdeuteration of saturated fatty acids.
Materials:
-
Myristic acid (C₁₄H₂₈O₂)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
10% Platinum on activated carbon (Pt/C)
-
High-pressure reactor (e.g., Parr reactor)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a high-pressure reactor vessel, combine myristic acid, D₂O, and a catalytic amount of 10% Pt/C. A typical ratio would be 1:20:0.1 by weight (myristic acid:D₂O:Pt/C).
-
Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., argon or nitrogen). Heat the mixture to a high temperature (e.g., 200-250 °C) under elevated pressure for a specified duration (e.g., 24-48 hours). The progress of the deuteration can be monitored by taking small aliquots and analyzing them by mass spectrometry.
-
Reaction Workup (First Cycle): After the initial reaction period, cool the reactor to room temperature and carefully release the pressure. Filter the reaction mixture to remove the Pt/C catalyst. The filter cake should be washed with an organic solvent such as dichloromethane or diethyl ether to ensure complete recovery of the product.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the deuterated myristic acid into an organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound.
-
Repeated H/D Exchange Cycles: To achieve high isotopic enrichment (e.g., >98 atom % D), the crude deuterated myristic acid is subjected to one or two additional H/D exchange cycles.[1] For each subsequent cycle, the deuterated product from the previous step is used as the starting material, and fresh D₂O and Pt/C catalyst are added.
-
Final Purification: After the final H/D exchange cycle and workup, the crude this compound is purified. Standard purification techniques for fatty acids, such as silica gel column chromatography or recrystallization, can be employed to remove any remaining impurities.
Isotopic Purity Analysis
The isotopic purity of the synthesized this compound is critical and is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: GC-MS Analysis
1. Derivatization:
To improve volatility and chromatographic performance, the carboxylic acid group of myristic acid is derivatized prior to GC-MS analysis. A common method is esterification to form the methyl ester or the pentafluorobenzyl (PFB) ester.
-
Methyl Ester Derivatization: React the this compound with a methylating agent such as diazomethane or by heating with BF₃-methanol.
-
Pentafluorobenzyl (PFB) Ester Derivatization: React the this compound with pentafluorobenzyl bromide (PFBBr) in the presence of a base like diisopropylethylamine (DIPEA).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from any impurities. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300 °C).
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to observe the entire mass spectrum of the derivatized this compound and in selected ion monitoring (SIM) mode to quantify the isotopic distribution.
3. Data Analysis:
The mass spectrum of the derivatized this compound will show a molecular ion peak (or a characteristic fragment ion) shifted by +27 mass units compared to the unlabeled myristic acid derivative. The isotopic purity is determined by examining the ion cluster around the molecular ion and calculating the relative abundance of the fully deuterated species (d27) compared to the less deuterated isotopologues (d0 to d26).
Quantitative Data
The isotopic purity of commercially available this compound is typically high, serving as a benchmark for synthetic efforts.
| Supplier | CAS Number | Chemical Formula | Molecular Weight | Isotopic Purity (atom % D) | Chemical Purity |
| Sigma-Aldrich | 60658-41-5 | CD₃(CD₂)₁₂CO₂H | 255.54 | 98 | 99% (CP) |
| Santa Cruz Biotechnology | 60658-41-5 | C₁₄D₂₇HO₂ | 255.54 | 98% | - |
| Cambridge Isotope Laboratories | 60658-41-5 | CD₃(CD₂)₁₂COOH | 255.54 | 98% | 98% |
| Cayman Chemical | 60658-41-5 | C₁₄HD₂₇O₂ | 255.5 | ≥99% deuterated forms (d₁-d₂₇) | - |
Data sourced from publicly available product information.[2][3][4][5]
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Isotopic Purity Analysis Workflow
Caption: Logical workflow for the determination of isotopic purity of this compound by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. ckisotopes.com [ckisotopes.com]
- 3. Myristic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-208-1 [isotope.com]
- 4. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
The Pivotal Role of Myristic Acid in Protein N-Myristoylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-myristoylation is a crucial lipid modification that involves the covalent attachment of myristic acid, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a target protein.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a fundamental role in a vast array of cellular processes, including signal transduction, protein-protein interactions, and subcellular localization.[1][3][4] The addition of the myristoyl group increases the hydrophobicity of the protein, facilitating its interaction with cellular membranes and the hydrophobic domains of other proteins.[3][5] Dysregulation of N-myristoylation has been implicated in various diseases, including cancer, and infectious diseases, making NMT a promising therapeutic target.[2][6][7] This guide provides an in-depth technical overview of the role of myristic acid in protein N-myristoylation, covering the core biochemical processes, quantitative data, experimental protocols, and key signaling pathways.
The Biochemical Core of N-Myristoylation
The process of N-myristoylation is a highly specific and regulated enzymatic reaction. It primarily occurs co-translationally, shortly after the initiator methionine is cleaved from the nascent polypeptide chain to expose the N-terminal glycine.[2][3] However, post-translational myristoylation can also occur, often following the proteolytic cleavage of a protein, which exposes an internal glycine residue.[2][3]
The key enzyme, N-myristoyltransferase (NMT), utilizes myristoyl-Coenzyme A (myristoyl-CoA) as the myristic acid donor.[4] The catalytic mechanism of NMT follows an ordered Bi-Bi reaction, where myristoyl-CoA binds to the enzyme first, inducing a conformational change that creates a binding site for the N-terminal glycine of the substrate protein.[2][8] The enzyme then catalyzes the formation of a stable amide bond between the myristoyl group and the α-amino group of the glycine residue.[1] In humans, two NMT isozymes, NMT1 and NMT2, have been identified, and they share a high degree of sequence similarity but can have distinct substrate specificities and cellular functions.[9]
The substrate recognition by NMT is primarily determined by the N-terminal amino acid sequence of the target protein. While an absolute requirement is the presence of a glycine at the N-terminus (position 2 after the initiator methionine is removed), the surrounding amino acids also influence the efficiency of myristoylation, forming a loose consensus sequence.[2][4][10]
Quantitative Data in N-Myristoylation
The efficiency and specificity of N-myristoylation can be quantitatively described by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These values provide insights into the affinity of NMT for its substrates (myristoyl-CoA and the target peptide) and the enzyme's catalytic efficiency.
N-Myristoyltransferase Kinetic Parameters
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human NMT1 | Myristoyl-CoA | 8.24 ± 0.62 | - | - | [11] |
| Human NMT2 | Myristoyl-CoA | 7.24 ± 0.79 | - | - | [11] |
| Human NMT1 | Hs pp60src(2-9) peptide | 2.76 ± 0.21 | - | - | [11] |
| Human NMT2 | Hs pp60src(2-9) peptide | 2.77 ± 0.14 | - | - | [11] |
| Human NMT1 | ARF6 peptide (with myristoyl-CoA) | 5.0 ± 0.8 | 0.45 ± 0.01 | 9.0 x 10⁴ | [12] |
| Human NMT1 | ARF6 peptide (with acetyl-CoA) | 40.0 ± 0.5 | 0.36 ± 0.01 | 9.0 x 10³ | [12] |
Substrate Specificity of Human NMT
| Peptide Sequence (Source) | Relative NMT Activity (%) | Reference |
| GNAAAARR (Src Family Kinase consensus) | 100 | [13] |
| GNAASARR | High | [13] |
| GCAAAARR | Moderate | [13] |
| GAAIAARR | Low | [13] |
| GNAFAARR | Very Low | [13] |
Key Signaling Pathways Involving N-Myristoylation
N-myristoylation is integral to the proper functioning of numerous signaling pathways by directing proteins to membranes where they can interact with their respective partners and effectors.
Src Family Kinase Signaling
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play critical roles in cell proliferation, differentiation, and survival.[1] N-myristoylation of the N-terminal glycine is essential for their localization to the plasma membrane and subsequent activation.[3] Without this modification, SFKs remain in the cytoplasm and are unable to perform their signaling functions.[3]
G Protein Signaling
The α-subunits of heterotrimeric G proteins are critical components of G protein-coupled receptor (GPCR) signaling pathways. Several Gα subunits, particularly those of the Gαi/o family, are N-myristoylated. This lipid modification is crucial for their membrane association and interaction with Gβγ subunits and downstream effectors.[14] The myristoyl group can also undergo a "myristoyl switch," where its exposure is regulated by the nucleotide-binding state of the Gα subunit.[15]
HIV-1 Gag Trafficking and Assembly
The Gag polyprotein of the Human Immunodeficiency Virus (HIV-1) is a prime example of a virally encoded protein that hijacks the host cell's N-myristoylation machinery.[16] N-myristoylation of the N-terminal glycine of the Gag matrix (MA) domain is essential for its targeting to the plasma membrane, where viral assembly and budding occur.[17][18] A myristoyl switch mechanism, regulated by Gag multimerization and interaction with specific membrane lipids like PI(4,5)P2, controls the exposure of the myristoyl group and subsequent membrane binding.[16][17]
Experimental Protocols
A variety of experimental techniques are employed to study protein N-myristoylation, from in vitro enzyme assays to in vivo metabolic labeling and proteomic analysis.
In Vitro N-Myristoyltransferase (NMT) Activity Assay
This assay measures the enzymatic activity of NMT by quantifying the transfer of a labeled myristoyl group from myristoyl-CoA to a synthetic peptide substrate.
Workflow Diagram:
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EGTA), purified NMT enzyme (in the nanogram range), synthetic peptide substrate with an N-terminal glycine (e.g., from a known myristoylated protein, at a concentration around its Km), and [³H]myristoyl-CoA (as the labeled myristic acid donor).[19]
-
Initiation and Incubation: Initiate the reaction by adding one of the components (typically the enzyme or peptide substrate) to the pre-warmed mixture. Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a solution that denatures the enzyme, such as trichloroacetic acid (TCA).
-
Separation: Separate the [³H]myristoylated peptide product from the unreacted [³H]myristoyl-CoA. A common method is to spot the reaction mixture onto P81 phosphocellulose paper discs. The positively charged peptide will bind to the negatively charged paper, while the unreacted myristoyl-CoA can be washed away.[19]
-
Quantification: Place the washed P81 paper discs into scintillation vials with scintillation cocktail and quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the NMT enzyme based on the amount of radioactivity incorporated per unit of time and enzyme concentration.
Metabolic Labeling and Detection of Myristoylated Proteins using Click Chemistry
This in vivo method allows for the identification and visualization of myristoylated proteins within a cellular context. It involves introducing a myristic acid analog containing a "clickable" functional group (e.g., an alkyne) into the cells, which is then incorporated into proteins by the cellular NMT. The tagged proteins can then be detected by a click chemistry reaction with a fluorescent or biotinylated probe.
Workflow Diagram:
Detailed Methodology:
-
Metabolic Labeling: Culture cells of interest in appropriate media. Replace the media with fresh media containing the alkyne-modified myristic acid analog, such as 12-azidododecanoic acid (YnMyr).[12][20] Incubate the cells for a period sufficient for protein synthesis and turnover (e.g., 4-24 hours).
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction: To the protein lysate, add the components for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[21] This typically includes an azide-containing detection probe (e.g., an azide-fluorophore for in-gel fluorescence or azide-biotin for affinity purification), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to stabilize the copper(I) and improve reaction efficiency.[21]
-
Analysis:
-
In-gel Fluorescence: If a fluorescent probe was used, the proteins can be separated by SDS-PAGE, and the gel can be imaged using a fluorescence scanner to visualize the myristoylated proteins.[12]
-
Affinity Purification and Western Blotting/Mass Spectrometry: If a biotinylated probe was used, the biotin-tagged myristoylated proteins can be enriched from the lysate using streptavidin-coated beads. The enriched proteins can then be analyzed by Western blotting with an antibody against a specific protein of interest or subjected to mass spectrometry for proteome-wide identification of myristoylated proteins.[1][6]
-
Mass Spectrometry for the Identification of N-Myristoylated Proteins
Mass spectrometry (MS) is a powerful tool for the definitive identification of N-myristoylated proteins and the precise localization of the modification site.
Workflow Diagram:
Detailed Methodology:
-
Sample Preparation: Isolate the protein or protein mixture of interest. This can be achieved through immunoprecipitation of a specific protein or affinity purification of metabolically labeled proteins. The proteins are then typically separated by SDS-PAGE.
-
Proteolytic Digestion: The protein band of interest is excised from the gel and subjected to in-gel digestion with a protease, most commonly trypsin. Alternatively, for complex mixtures, an in-solution digestion can be performed.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase liquid chromatography and then introduced into the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation, measuring the m/z of the resulting fragment ions (MS2 or tandem MS scan).
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database using specialized software. The software attempts to match the experimental fragment ion spectra to theoretical spectra generated from the database sequences. A successful identification of a myristoylated peptide will show a mass shift corresponding to the mass of the myristoyl group (210.198 Da) on the N-terminal glycine-containing peptide.[22] The fragmentation pattern in the MS/MS spectrum provides definitive evidence for the presence and location of the modification.
Conclusion
Myristic acid, through the process of N-myristoylation, plays a multifaceted and indispensable role in cellular biology. This seemingly simple lipid modification profoundly impacts protein function by mediating membrane targeting, influencing protein conformation, and facilitating protein-protein interactions. The intricate regulation of N-myristoylation and its involvement in critical signaling pathways underscore its importance in health and disease. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of this vital post-translational modification, paving the way for the development of novel therapeutic strategies targeting diseases where N-myristoylation is dysregulated.
References
- 1. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane Targeting via Protein N-Myristoylation | Springer Nature Experiments [experiments.springernature.com]
- 3. The consensus motif for N-myristoylation of plant proteins in a wheat germ cell-free translation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 5. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 6. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 8. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 9. How HIV-1 Gag assembles in cells: putting together pieces of the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myristoylation of the G alpha i2 polypeptide, a G protein alpha subunit, is required for its signaling and transformation functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Insights into HIV Assembly and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIV-1 Assembly at the Plasma Membrane: Gag Trafficking and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 20. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Myristic Acid-d27: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Myristic acid-d27, a deuterated analog of myristic acid. This stable isotope-labeled compound is a crucial tool in metabolic research, proteomics, and drug discovery, primarily serving as an internal standard for the precise quantification of its unlabeled counterpart in complex biological matrices. This document outlines its chemical properties, supplier information, detailed experimental protocols for its use, and its relevance in key signaling pathways.
Core Properties and Supplier Information
This compound, also known as tetradecanoic-d27 acid, is a saturated fatty acid where all 27 hydrogen atoms on the acyl chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods.
Chemical and Physical Properties
The key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 60658-41-5 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₁₄HD₂₇O₂ | [3][4][6][7][8] |
| Molecular Weight | 255.54 g/mol | [1][5][7][9][10] |
| Synonyms | Tetradecanoic-d27 acid, C14:0-d27, FA 14:0-d27 | [1][3][4][6][7][8] |
| Appearance | Solid | [3][6][8] |
| Melting Point | 52-54 °C | [1][11] |
| Boiling Point | 250 °C at 100 mmHg | [1][11] |
| Isotopic Purity | ≥98 atom % D | [1][5] |
| Chemical Purity | ≥98% | [9][10] |
| Solubility | Soluble in DMF (~15 mg/ml), DMSO (~12 mg/ml), and Ethanol (~15 mg/ml) | [3][6][8][12][13][14] |
| Storage Temperature | Room temperature or -20°C | [4][9][12][14] |
Major Suppliers
A non-exhaustive list of suppliers for this compound is provided below for informational purposes.
| Supplier | Website |
| Sigma-Aldrich | --INVALID-LINK-- |
| Cayman Chemical | --INVALID-LINK-- |
| Cambridge Isotope Laboratories, Inc. | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| LGC Standards | --INVALID-LINK-- |
| FB Reagents | --INVALID-LINK-- |
| MedChemExpress | --INVALID-LINK-- |
Synthesis of Deuterated Myristic Acid
The synthesis of deuterated fatty acids like this compound typically involves H/D exchange reactions.[6][15][16] One common method utilizes a metal catalyst, such as platinum on carbon (Pt/C), in the presence of a deuterium source like deuterated water (D₂O) under hydrothermal conditions.[6] This process is repeated multiple times to achieve a high degree of deuterium incorporation (≥98%).[6]
Experimental Protocols: Quantification of Myristic Acid
This compound is primarily used as an internal standard for the quantification of myristic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[7][8][13][14] The following is a generalized protocol for the analysis of total fatty acids in a biological sample, such as plasma or cell culture, using GC-MS.
1. Sample Preparation and Lipid Extraction
-
To a known quantity of the biological sample (e.g., 0.5 x 10⁶ cells or 200 µL of plasma), add a precise amount of this compound from a stock solution.[17]
-
For total fatty acid analysis, perform saponification by adding a methanolic sodium hydroxide solution and heating to release fatty acids from complex lipids.
-
Acidify the sample to protonate the fatty acids.[3]
-
Extract the lipids using an organic solvent system, such as a chloroform:methanol mixture or iso-octane.[4][17]
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully transfer the organic layer containing the fatty acids to a new tube.[4]
2. Derivatization
-
To increase volatility for GC analysis, the fatty acids must be derivatized. A common method is the formation of fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[3][4][18]
-
For FAMEs: Add a reagent like 14% boron trifluoride in methanol (BF₃-methanol) and heat the sample.[4] After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.[19]
-
For PFB esters: Dry the extracted fatty acids and add a solution of PFB bromide in acetonitrile and a catalyst like diisopropylethylamine.[3][18]
-
Dry the derivatized sample under a stream of nitrogen and reconstitute it in a suitable solvent for injection (e.g., iso-octane or hexane).[18]
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI) can be used. NCI is often preferred for PFB esters due to its high sensitivity.[3][18]
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions for the analyte and the internal standard, maximizing sensitivity and selectivity.
-
4. Data Analysis
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled myristic acid and a constant concentration of this compound.
-
The ratio of the peak area of the analyte (unlabeled myristic acid) to the peak area of the internal standard (this compound) is plotted against the concentration of the analyte.
-
The concentration of myristic acid in the biological samples is then determined from this calibration curve.[4]
Role in Signaling Pathways: N-Myristoylation
Myristic acid is not just a metabolic fuel; it plays a critical role in cellular signaling through a post-translational modification known as N-myristoylation.[2][12][20][21] This process involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a target protein, a reaction catalyzed by N-myristoyltransferase (NMT).[2][20]
Myristoylation is crucial for:
-
Membrane Targeting: The myristoyl group acts as a hydrophobic anchor, facilitating the localization of proteins to cellular membranes, which is often a prerequisite for their function in signal transduction.[2][20][21]
-
Protein-Protein Interactions: The lipid moiety can mediate interactions with other proteins, influencing the formation of signaling complexes.[2][20][21]
-
Signal Transduction: Many proteins involved in signaling cascades, including protein kinases (e.g., c-Src), G-proteins, and their receptors, are myristoylated.[2][21] This modification is essential for the proper functioning of pathways that regulate cell growth, differentiation, and apoptosis.[2][21]
The attachment of the myristoyl group can be regulated, acting as a "myristoyl switch" that controls the protein's localization and activity in response to cellular signals.[2][12]
Visualizations
Experimental Workflow for Fatty Acid Quantification
Caption: Workflow for quantifying myristic acid using this compound as an internal standard.
N-Myristoylation Signaling Pathway
Caption: The role of N-myristoylation in protein localization and signal transduction.
References
- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. lipidmaps.org [lipidmaps.org]
- 4. benchchem.com [benchchem.com]
- 5. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Documents download module [ec.europa.eu]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | CAS 60658-41-5 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Myristic acid (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-208-1 [isotope.com]
- 10. Myristic acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]
- 12. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. apo.ansto.gov.au [apo.ansto.gov.au]
- 16. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Myristic Acid-d27: A Comprehensive Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility and stability of Myristic acid-d27 (tetradecanoic-d27 acid), a deuterated analog of myristic acid. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other advanced applications.
Core Properties of this compound
This compound is a saturated fatty acid where all 27 hydrogen atoms on the acyl chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous myristic acid.
| Property | Value |
| Chemical Formula | C₁₄HD₂₇O₂ |
| Molecular Weight | ~255.5 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥98% |
| Deuterium Incorporation | ≥99% |
Solubility Profile
This compound, being a long-chain fatty acid, is poorly soluble in aqueous solutions but exhibits good solubility in various organic solvents. The selection of an appropriate solvent is crucial for the preparation of stock solutions and for ensuring the accuracy of experimental results.
Table 1: Quantitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (approximate) |
| Ethanol | 15 mg/mL[1][2][3] |
| Dimethylformamide (DMF) | 15 mg/mL[1][2][3] |
| Dimethyl sulfoxide (DMSO) | 12 mg/mL[1][2][3] |
For comparison, the aqueous solubility of unlabeled myristic acid is very low, reported to be 22 mg/L at 30°C[4]. The solubility of fatty acids is influenced by the polarity of the solvent, with non-polar lipids being more soluble in non-polar solvents.
Chemical Stability and Storage
Proper storage and handling are paramount to maintain the integrity and extend the shelf life of this compound.
Table 2: Stability and Recommended Storage Conditions for this compound
| Parameter | Recommendation |
| Storage Temperature | -20°C is recommended for long-term storage.[1][3][5] Some suppliers suggest room temperature storage is also acceptable.[6][7][8] |
| Long-Term Stability | ≥ 4 years when stored at -20°C.[1][3] One source suggests a stability of 5 years at room temperature.[8] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[9] |
| Handling | Prepare stock solutions by dissolving in a suitable organic solvent, which should be purged with an inert gas.[1] |
The deuterium labeling in this compound is stable and not expected to exchange with protons from the solvent under normal handling and storage conditions.
Potential Degradation Pathways
While this compound is a stable compound, it can be susceptible to degradation under stressful conditions. The primary degradation pathways for long-chain saturated fatty acids include:
-
Oxidation: Although less susceptible than unsaturated fatty acids, the aliphatic chain can undergo oxidation, particularly at elevated temperatures or in the presence of strong oxidizing agents. This can lead to the formation of shorter-chain fatty acids, aldehydes, and ketones.
-
Esterification: In the presence of alcohols and an acid catalyst, this compound can undergo esterification to form the corresponding fatty acid ester.
-
Decarboxylation: At very high temperatures, decarboxylation can occur, leading to the formation of tridecane-d27.
Forced degradation studies are recommended to identify potential degradation products and to develop stability-indicating analytical methods.
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.
Objective: To determine the approximate solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., ethanol, DMSO, DMF)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Micro-centrifuge
-
HPLC or GC-MS system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh out an amount of this compound that is expected to be in excess of its solubility into a series of vials.
-
Add a precise volume of the solvent to each vial.
-
Vortex the vials vigorously for 2 minutes to facilitate initial dissolution.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Allow the solutions to equilibrate for a minimum of 24 hours to ensure that the solution is saturated.
-
-
Separation of Undissolved Solute:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the supernatant without disturbing the pellet.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
-
Protocol for Assessing Stability (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV-Vis spectrophotometer or photostability chamber
-
Oven
-
LC-MS/MS or GC-MS system
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 80°C) in an oven for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to UV light of a known wavelength and intensity in a photostability chamber for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating LC-MS/MS or GC-MS method.
-
The method should be capable of separating the intact this compound from any potential degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample to identify any new peaks corresponding to degradation products.
-
Characterize the structure of the degradation products using mass spectrometry.
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocols for assessing the solubility and stability of this compound.
Caption: Workflow for assessing the solubility and stability of this compound.
This comprehensive guide provides essential technical information and practical protocols to aid researchers in the effective use and management of this compound. Adherence to these guidelines will help ensure the quality and reliability of experimental data in research and drug development settings.
References
- 1. Neutral fat hydrolysis and long-chain fatty acid oxidation during anaerobic digestion of slaughterhouse wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. academic.oup.com [academic.oup.com]
- 6. byjus.com [byjus.com]
- 7. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Myristic Acid-d27: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling procedures, and detailed experimental protocols for Myristic acid-d27. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this deuterated fatty acid in a laboratory setting.
Chemical and Physical Properties
This compound is a deuterated form of myristic acid, a saturated fatty acid with a 14-carbon chain. The deuterium labeling makes it a valuable internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1][2][3][4]
| Property | Value | Source |
| Synonyms | Tetradecanoic-d27 acid, C14:0-d27, FA 14:0-d27 | [1][5][6] |
| CAS Number | 60658-41-5 | [1][2][5][7][8][9][10][11] |
| Molecular Formula | CD₃(CD₂)₁₂COOH | [8][9][10] |
| Molecular Weight | 255.54 g/mol | [8][9][12] |
| Form | Solid | [1][2][6][11] |
| Melting Point | 52-54 °C | [3][9] |
| Boiling Point | 250 °C at 100 mmHg | [3][9] |
| Flash Point | 113 °C (closed cup) | [9] |
| Solubility | Soluble in ethanol (~15 mg/ml), DMSO (~12 mg/ml), and DMF (~15 mg/ml) | [1][6][11] |
| Purity | ≥95% | [6] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₂₇) | [1][2][6][11] |
Safety and Handling
This compound should be handled with care in a laboratory setting. The following information is a summary of the key safety and handling precautions.
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards are:
-
Respiratory Irritation: May cause respiratory irritation.[5][7][8]
-
Skin Sensitization: May cause an allergic skin reaction.[2][5]
-
Carcinogenicity: Suspected of causing cancer.[5]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[5]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the solid form to avoid dust inhalation.[7]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[6] Wash hands thoroughly after handling.[6][7] Use only in a well-ventilated area or outdoors.[7]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[5][7] Recommended storage temperature is -20°C for long-term stability (≥4 years).[6] For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[4]
First Aid Measures
-
After Inhalation: Move the person to fresh air and seek medical attention.[5]
-
After Skin Contact: Wash with plenty of soap and water.[7]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of myristic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][6][11]
Preparation of a Stock Solution
A stock solution of this compound can be prepared by dissolving the solid in an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide.[6] It is recommended to purge the solvent with an inert gas before dissolving the compound to prevent oxidation.[6]
General Protocol for Quantification of Myristic Acid in Biological Samples using this compound as an Internal Standard
This protocol outlines the general steps for the extraction and quantification of myristic acid from biological samples.
Caption: Experimental workflow for fatty acid quantification.
Methodology:
-
Sample Collection and Homogenization: Collect biological samples (e.g., plasma, tissue homogenate) and keep them on ice.
-
Addition of Internal Standard: Add a known amount of this compound stock solution to each sample.
-
Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch method (chloroform:methanol, 2:1 v/v).
-
Saponification: The extracted lipids are saponified (hydrolyzed) using a base (e.g., methanolic KOH) to release the free fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Derivatization: The free fatty acids are then derivatized to make them more volatile for GC-MS analysis or to improve ionization for LC-MS. Common derivatization methods include methylation to form fatty acid methyl esters (FAMEs) or esterification with pentafluorobenzyl bromide (PFBBr).
-
GC-MS or LC-MS Analysis: The derivatized sample is injected into the GC-MS or LC-MS system. The instrument is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific ions corresponding to myristic acid and this compound.
-
Quantification: A calibration curve is generated using known concentrations of unlabeled myristic acid and a fixed concentration of this compound. The concentration of myristic acid in the biological samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Biological Significance and Signaling Pathway
Myristic acid is a 14-carbon saturated fatty acid that plays a role in various cellular processes, most notably in protein N-myristoylation.[1]
N-Myristoylation Signaling Pathway
N-myristoylation is a lipid modification where myristic acid is attached to the N-terminal glycine of a protein.[10] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is crucial for protein-membrane interactions and signal transduction.[8][10]
Caption: N-Myristoylation signaling pathway.
Pathway Description:
-
Activation of Myristic Acid: Myristic acid is first activated to its coenzyme A thioester, myristoyl-CoA, by the enzyme acyl-CoA synthetase.
-
Transfer to Protein: N-myristoyltransferase (NMT) then catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a target protein.
-
Cellular Functions: The attached myristoyl group acts as a hydrophobic anchor, facilitating the localization of the protein to cellular membranes.[8] This membrane association is critical for the function of many signaling proteins, including G proteins and protein kinases, thereby playing a key role in various signal transduction pathways.[8] N-myristoylation also mediates protein-protein interactions.[8]
Conclusion
This compound is an essential tool for researchers in the fields of lipidomics, metabolomics, and drug development. Its use as an internal standard allows for accurate and precise quantification of myristic acid in complex biological matrices. Adherence to the safety and handling guidelines outlined in this document is crucial for ensuring a safe laboratory environment. The provided experimental protocol and pathway information serve as a foundation for the successful application of this compound in research.
References
- 1. This compound | CAS 60658-41-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. netascientific.com [netascientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. N-Myristoylation Regulates the SnRK1 Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Applications of Deuterated Fatty Acids in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterated fatty acids are powerful tools in biomedical research, offering unique advantages for studying lipid metabolism, combating oxidative stress, and improving analytical accuracy in lipidomics. By replacing specific hydrogen atoms with their heavier, stable isotope deuterium, these modified fatty acids exhibit a significant kinetic isotope effect (KIE), which dramatically slows the rate of reactions involving carbon-hydrogen bond cleavage. This guide provides an in-depth overview of the core applications of deuterated fatty acids, with a focus on their use as therapeutic agents against lipid peroxidation, as tracers for metabolic flux analysis, and as internal standards for mass spectrometry. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the knowledge to effectively integrate these valuable compounds into their studies.
Introduction: The Power of the Kinetic Isotope Effect
Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes, but their bis-allylic hydrogen atoms are highly susceptible to abstraction by reactive oxygen species (ROS). This initiates a destructive chain reaction known as lipid peroxidation, which generates cytotoxic byproducts and has been implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and aging.[1][2]
The substitution of hydrogen with deuterium at these vulnerable bis-allylic sites creates a stronger C-D bond compared to the native C-H bond. This difference in bond energy leads to a significant kinetic isotope effect (KIE), where the rate of hydrogen abstraction is dramatically reduced.[2] This simple yet profound modification can effectively halt the lipid peroxidation chain reaction at its initiation step, offering a novel therapeutic strategy that does not rely on traditional antioxidant mechanisms.[1]
Therapeutic Applications: Quenching the Fire of Lipid Peroxidation
The primary therapeutic application of deuterated PUFAs (D-PUFAs) lies in their ability to protect cells from oxidative damage. By incorporating into cellular membranes in place of their hydrogenated counterparts, D-PUFAs act as "peroxidation-resistant" building blocks, preserving membrane integrity and function.
Neurodegenerative Diseases
Oxidative stress and lipid peroxidation are key pathological features of many neurodegenerative disorders, including Alzheimer's and Huntington's disease.[1][3] Studies in animal models have shown that dietary supplementation with D-PUFAs can significantly reduce markers of lipid peroxidation in the brain and, in some cases, ameliorate cognitive deficits.[3][4][5]
Atherosclerosis
The oxidative modification of lipoproteins is a critical event in the development of atherosclerosis. Research in mouse models has demonstrated that D-PUFA treatment can markedly decrease markers of lipid peroxidation in both the liver and plasma, leading to reduced plasma cholesterol levels and a decrease in atherosclerotic lesion formation.[6]
Data Presentation: Efficacy of D-PUFAs in Reducing Lipid Peroxidation Markers
The following table summarizes the observed reduction in key lipid peroxidation markers following D-PUFA treatment in various preclinical models.
| Model System | D-PUFA Used | Marker Measured | Tissue/Fluid | % Reduction (vs. Control) | Reference(s) |
| Q140 KI Mouse Model of Huntington's Disease | Deuterated Linoleic Acid | F2-Isoprostanes | Striatum | ~80% | [5] |
| APOE3-Leiden.CETP Mouse Model | D-PUFA Mix | F2-Isoprostanes | Liver & Plasma | ~80% | [6] |
| APOE3-Leiden.CETP Mouse Model | D-PUFA Mix | Prostaglandin F2α | Liver & Plasma | ~40% | [6] |
| APP/PS1 Mouse Model of Alzheimer's Disease | D-PUFA Mix | F2-Isoprostanes & Neuroprostanes | Brain | Significant Reduction | [4] |
Data Presentation: Kinetic Isotope Effect (KIE) of Deuterated Fatty Acids
The KIE (kH/kD) quantifies the reduction in the reaction rate due to isotopic substitution. A higher KIE indicates a more significant protective effect.
| Fatty Acid | Deuterated Analogue | KIE (kH/kD) | Conditions | Reference(s) |
| Linoleic Acid | 11,11-D2-Linoleic Acid | 23.0 ± 2.3 | 0.5 M α-tocopherol, 37°C | [1] |
| α-Linolenic Acid | 11,11-D2-α-Linolenic Acid | 36.1 ± 3.6 | 0.5 M α-tocopherol, 37°C | [1] |
| α-Linolenic Acid | 14,14-D2-α-Linolenic Acid | 35.9 ± 3.6 | 0.5 M α-tocopherol, 37°C | [1] |
| α-Linolenic Acid | 11,11,14,14-D4-α-Linolenic Acid | 32.3 ± 3.2 | 0.5 M α-tocopherol, 37°C | [1] |
Signaling Pathway: Lipid Peroxidation and Ferroptosis
Lipid peroxidation is a central driver of ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid hydroperoxides. D-PUFAs can inhibit ferroptosis by preventing the initial peroxidation event.
Caption: The Ferroptosis Pathway and the Protective Role of D-PUFAs.
Applications in Mass Spectrometry and Lipidomics
Accurate quantification of lipids is essential for understanding their roles in health and disease. Deuterated fatty acids are indispensable tools in mass spectrometry-based lipidomics, primarily serving as internal standards.
Internal Standards for Accurate Quantification
An ideal internal standard (IS) behaves identically to the analyte of interest during sample preparation (e.g., extraction) and analysis (e.g., ionization in the mass spectrometer) but is distinguishable by its mass. Deuterated lipids are considered the "gold standard" for IS because their physicochemical properties are nearly identical to their endogenous counterparts.[7] By adding a known amount of a deuterated lipid standard to a sample at the beginning of the workflow, any variations in sample handling or instrument response can be normalized, leading to highly accurate and precise quantification.
Experimental Workflow: Lipidomics using Deuterated Internal Standards
The following diagram illustrates a typical workflow for a lipidomics experiment employing deuterated internal standards.
Caption: A typical experimental workflow for quantitative lipidomics.
Metabolic Tracing and Flux Analysis
Stable isotope-labeled molecules are invaluable for tracing the metabolic fate of nutrients in vivo and in vitro. Deuterated fatty acids can be used to follow their absorption, distribution, and conversion into other lipid species. For example, by administering deuterated water (D₂O), researchers can measure the de novo synthesis of fatty acids by tracking the incorporation of deuterium into newly synthesized lipid molecules.[8][9] This allows for the quantification of fatty acid synthesis rates in different tissues and under various physiological or pathological conditions.
Experimental Workflow: In Vivo Metabolic Tracing
This diagram outlines the key steps in an in vivo study using deuterated fatty acids to trace metabolic pathways.
Caption: Workflow for in vivo metabolic tracing with deuterated fatty acids.
Experimental Protocols
This section provides an overview of key experimental methodologies.
In Vitro Model of Oxidative Stress
Objective: To assess the protective effect of D-PUFAs against chemically-induced oxidative stress in cell culture.
-
Cell Culture: Plate cells (e.g., human fibroblasts, HTR-8/SVneo) and allow them to adhere and acclimate for 24 hours.[10]
-
D-PUFA Pre-treatment: Supplement the culture medium with the desired concentration of D-PUFA (e.g., 10 µg/mL of deuterated linoleic acid) or non-deuterated control fatty acid. Incubate for a period sufficient for cellular uptake and incorporation (e.g., 24-72 hours).[11]
-
Induction of Oxidative Stress: Remove the fatty acid-containing medium, wash the cells with PBS, and add fresh medium containing an oxidizing agent. A common agent is tert-butyl hydroperoxide (t-BHP or t-BuOOH) at a concentration of 25-50 µM for 4-24 hours.[10][12]
-
Assessment of Cell Viability and Lipid Peroxidation:
-
Cell Viability: Use assays such as MTT or ATP content measurement (e.g., CellTiter-Glo®).[10]
-
Lipid Peroxidation: Measure levels of byproducts like malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) using commercially available kits or LC-MS/MS analysis.[13] Alternatively, use fluorescent probes like BODIPY™ 581/591 C11.[14]
-
Lipid Extraction for Mass Spectrometry (Folch Method)
Objective: To extract total lipids from a biological sample for subsequent MS analysis.
-
Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer. For plasma/serum, use a small aliquot directly.
-
Internal Standard Spiking: Add a precise amount of a deuterated lipid internal standard mix to the homogenate.
-
Solvent Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[7][15]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or water) to the mixture and vortex for 30 seconds. Centrifuge at low speed (e.g., 2000 x g) for 5-10 minutes to separate the aqueous (upper) and organic (lower) phases.[15]
-
Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[15]
In Vivo D-PUFA Supplementation in a Mouse Model
Objective: To evaluate the in vivo effects of dietary D-PUFAs on disease pathology.
-
Animal Model: Use a relevant transgenic mouse model (e.g., APP/PS1 for Alzheimer's disease).[4]
-
Diet Formulation: Prepare two custom diets: a control diet with hydrogenated PUFAs (H-PUFAs) and an experimental diet where the H-PUFAs are replaced with D-PUFAs (e.g., 1.2% of the diet by weight). Ensure the overall fat, protein, and carbohydrate content is identical between the two diets.[6]
-
Dietary Intervention: Feed the mice the respective diets for a prolonged period (e.g., 5 months).[4][5]
-
Outcome Measures:
-
Behavioral Testing: Perform cognitive and motor tests relevant to the disease model.
-
Biochemical Analysis: At the end of the study, collect tissues (brain, liver) and plasma. Analyze for:
-
Conclusion
Deuterated fatty acids represent a versatile and powerful class of molecules for biomedical research. Their ability to quell lipid peroxidation through the kinetic isotope effect opens up new therapeutic avenues for a host of diseases rooted in oxidative stress. Furthermore, their utility as highly accurate internal standards and as metabolic tracers makes them indispensable for modern lipidomics and the study of metabolic diseases. The methodologies and data presented in this guide aim to provide researchers with a solid foundation for harnessing the potential of deuterated fatty acids in their own investigations.
References
- 1. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 3. neurology.org [neurology.org]
- 4. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biojiva.com [biojiva.com]
- 6. Deuterium-reinforced polyunsaturated fatty acids protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tert-butyl hydroperoxide stimulated apoptosis independent of prostaglandin E2 and IL-6 in the HTR-8/SVneo human placental cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of tert-Butyl Hydroperoxide-Induced Oxidative Stress on Lean and Steatotic Rat Hepatocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of linoleic acid peroxide, malondialdehyde and 4-hydroxynonenal towards human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Myristic Acid in Human Plasma by LC-MS/MS using Myristic Acid-d27 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of myristic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes myristic acid-d27 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The workflow involves a straightforward protein precipitation for sample preparation, followed by derivatization of the fatty acids with dimethylaminoethanol (DMAE) to enhance chromatographic retention and mass spectrometric sensitivity. The developed method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of myristic acid in a biological matrix.
Introduction
Myristic acid (C14:0) is a saturated fatty acid that plays various roles in biological systems, from being a component of cellular membranes to its involvement in protein modification through myristoylation. Accurate quantification of myristic acid in biological matrices like plasma is crucial for understanding its role in health and disease. LC-MS/MS offers high selectivity and sensitivity for the analysis of endogenous molecules. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2] This application note provides a detailed protocol for the extraction, derivatization, and LC-MS/MS analysis of myristic acid in human plasma.
Experimental
Materials and Reagents
-
Myristic Acid: Sigma-Aldrich
-
This compound: Cayman Chemical[3]
-
Acetonitrile (LC-MS grade): Fisher Scientific
-
Methanol (LC-MS grade): Fisher Scientific
-
Water (LC-MS grade): Fisher Scientific
-
Formic Acid (LC-MS grade): Fisher Scientific
-
Dimethylaminoethanol (DMAE): Sigma-Aldrich
-
Toluene: Sigma-Aldrich
-
Sodium Hydroxide (NaOH): Sigma-Aldrich
-
Human Plasma (K2-EDTA): BioIVT
Standard and Internal Standard Preparation
Myristic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of myristic acid and dissolve in 10 mL of methanol.
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the myristic acid stock solution with methanol to create calibration standards.
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
Sample Preparation Protocol
-
Protein Precipitation: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution. Vortex briefly. Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol[4]
-
Reconstitution: To the dried extract, add 485 µL of toluene.
-
Derivatization Reagent: Prepare the derivatization reagent by dissolving NaOH in DMAE to a final concentration of 0.8 mg/mL.
-
Reaction: Add 500 µL of the DMAE-NaOH solution to the reconstituted extract. Vortex briefly and allow the reaction to proceed for 15 minutes at room temperature.
-
Dilution: After derivatization, dilute the sample appropriately (e.g., 1:100) with a solution matching the initial mobile phase composition (e.g., 95:5 acetonitrile:10 mM ammonium acetate in water).
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic at 90% B
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 0.7 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/h
-
Cone Gas Flow: 150 L/h
-
Collision Gas: Argon
-
Collision Gas Flow: 0.15 mL/min
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Myristic Acid-DMAE | 300.3 | 72.0 | 0.025 | 30 | 20 |
| This compound-DMAE | 327.3 | 72.0 | 0.025 | 30 | 20 |
Quantitative Data
The method performance was evaluated for linearity, precision, and accuracy. The following table summarizes the quantitative data for myristic acid, adapted from a validated method for fatty acid profiling.[4]
| Parameter | Myristic Acid |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD, n=5) | 0.4% |
| Inter-day Precision (%RSD) | 0.1% |
| Intra-day Accuracy (%) | 101.4% |
| Inter-day Accuracy (%) | 101.4% |
| Lower Limit of Quantification (LLOQ) | ~0.5 pg on-column |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of myristic acid.
Caption: Logic of quantification using an internal standard.
Discussion
The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of myristic acid in human plasma. The use of this compound as an internal standard is critical for achieving high precision and accuracy by correcting for variability throughout the analytical process.[1][2] Protein precipitation is a rapid and effective technique for removing the bulk of matrix interferences from plasma samples.
Derivatization with DMAE offers several advantages for the analysis of fatty acids by LC-MS/MS. It introduces a readily ionizable tertiary amine group, which significantly enhances the signal in positive ESI mode.[4] This is particularly beneficial for fatty acids, which typically show better sensitivity in negative mode when underivatized but can suffer from higher background noise. The derivatization also improves the chromatographic behavior of the fatty acids on reversed-phase columns.
The validation data demonstrates that the method is linear over a relevant concentration range and provides excellent precision and accuracy, making it suitable for various research applications, including metabolic studies and biomarker discovery.
Conclusion
This application note details a complete workflow for the quantitative analysis of myristic acid in human plasma using this compound as an internal standard. The method, which incorporates protein precipitation and chemical derivatization, is shown to be sensitive, accurate, and precise. The provided protocols and performance data can be readily adapted by researchers in various fields requiring the reliable measurement of myristic acid.
References
Application Note: Quantitative Analysis of Myristic Acid in Biological Samples using Myristic acid-d27 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid, a 14-carbon saturated fatty acid, is a vital component of various biological processes. Beyond its role in cellular energy storage and membrane structure, myristic acid is a key substrate in a crucial post-translational modification known as N-myristoylation. This process, catalyzed by N-myristoyltransferase (NMT), involves the covalent attachment of a myristoyl group to the N-terminal glycine of a wide range of proteins.[1][2] This lipid modification is critical for protein localization, particularly for anchoring signaling proteins to cellular membranes, and plays a significant role in a multitude of signal transduction pathways that govern cell growth, differentiation, and apoptosis.[1][2][3] Given its involvement in these fundamental cellular functions, the accurate quantification of myristic acid in biological matrices is of paramount importance for research in metabolic diseases, oncology, and drug development.
This application note provides a detailed protocol for the sensitive and accurate quantification of myristic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with Myristic acid-d27 as an internal standard. The use of a stable isotope-labeled internal standard is essential for correcting for sample loss during preparation and for variations in instrument performance, thereby ensuring high-quality, reproducible data.[4]
Principle
The quantitative analysis of myristic acid by GC-MS involves three key stages:
-
Lipid Extraction: Total lipids are extracted from the biological sample using a solvent-based method.
-
Derivatization: Due to the low volatility of free fatty acids, they are chemically modified into their more volatile fatty acid methyl esters (FAMEs). This is typically achieved through an esterification reaction.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The FAMEs are separated by the gas chromatograph and subsequently detected and quantified by the mass spectrometer. Quantification is achieved by comparing the peak area of the analyte (myristic acid methyl ester) to the peak area of the internal standard (this compound methyl ester) and applying a calibration curve.
Materials and Reagents
-
This compound (CAS: 60658-41-5)[5]
-
Myristic acid standard
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Glassware: screw-cap test tubes with PTFE-lined caps, pipettes, vials
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Experimental Protocols
Preparation of Standard Solutions
Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Store at -20°C.
Calibration Standard Stock Solution (Myristic Acid): Prepare a stock solution of myristic acid in methanol at a concentration of 1 mg/mL. Store at -20°C.
Working Calibration Standards: Prepare a series of working calibration standards by serial dilution of the myristic acid stock solution in methanol to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation
The following protocol is a general guideline and may need to be optimized for specific biological matrices.
-
Sample Aliquoting: To a screw-cap glass test tube, add a known amount of the biological sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue).
-
Internal Standard Spiking: Add a known amount of the this compound internal standard stock solution to each sample, quality control, and calibration standard.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,500 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform) containing the lipids and transfer it to a new clean tube.
-
-
Solvent Evaporation: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen gas at room temperature.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reagent Addition: Add 1 mL of 14% BF3-methanol solution to the dried lipid extract.
-
Esterification: Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
-
Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Final Concentration: Evaporate the hexane under a gentle stream of nitrogen gas and reconstitute the FAMEs in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.
GC-MS Analysis
The following are typical instrument parameters and may require optimization.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | DB-23, HP-88, or similar capillary column suitable for FAME analysis |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 240°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Myristic Acid Methyl Ester: m/z 242 (M+), 74, 87this compound Methyl Ester: m/z 269 (M+), 80, 90 |
Data Presentation
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of fatty acids using GC-MS with a deuterated internal standard. These values are representative and should be established for each specific laboratory and application.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.995 | [6] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.04 - 0.4 µg/mL | [7] |
| Accuracy (Recovery %) | 85 - 115% | [7] |
| Precision (RSD %) | < 15% | [7] |
Mandatory Visualizations
Experimental Workflow
References
- 1. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 2. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myristoylation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Metabolic Labeling of Cells with Myristic Acid-d27: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylation is a critical lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine of a wide range of proteins. This process, catalyzed by N-myristoyltransferase (NMT), is crucial for protein-membrane interactions, subcellular localization, and signal transduction.[1][2] Dysregulation of protein myristoylation has been implicated in various diseases, including cancer, and viral infections, making it an attractive target for drug development.[2]
Metabolic labeling with stable isotopes offers a powerful approach to study protein myristoylation and lipid metabolism in a cellular context. Myristic acid-d27, a deuterated analog of myristic acid, serves as a robust tool for these investigations. When introduced to cell culture, it is metabolized and incorporated into proteins and lipids, enabling their tracing and quantification by mass spectrometry (MS). The significant mass shift of +27 Da allows for clear differentiation from its endogenous, unlabeled counterpart.
This document provides detailed application notes and protocols for the metabolic labeling of cells using this compound, tailored for researchers in cell biology, proteomics, lipidomics, and drug discovery.
Applications
Metabolic labeling with this compound has several key applications:
-
Identification and Quantification of Myristoylated Proteins: Enables the discovery of novel myristoylated proteins and the quantification of changes in their modification levels under different cellular conditions or upon drug treatment.
-
Studying Myristoylation Dynamics: Allows for the investigation of the kinetics of protein myristoylation and turnover.
-
Lipid Metabolism and Flux Analysis: Facilitates the tracing of myristic acid through various lipid metabolic pathways, including its elongation and incorporation into complex lipids.
-
Target Validation and Drug Discovery: Provides a method to assess the efficacy of NMT inhibitors by measuring the reduction in this compound incorporation into substrate proteins.
-
Internal Standard for Quantification: this compound can be used as an internal standard for the accurate quantification of endogenous myristic acid levels in biological samples by GC- or LC-MS.[3]
Signaling Pathways Involving Myristoylated Proteins
Myristoylation is a key modification for many proteins involved in cellular signaling. Below are diagrams of two prominent pathways where myristoylated proteins play a central role.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound
This protocol describes the labeling of cultured mammalian cells for the analysis of protein myristoylation.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293T, DU145)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound (powder)
-
Ethanol (absolute, sterile)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile absolute ethanol to a final concentration of 10-50 mM. Store at -20°C.
-
To prepare a working stock, complex the this compound with fatty acid-free BSA. In a sterile tube, mix the ethanolic stock of this compound with an appropriate volume of a sterile 10% BSA solution in PBS to achieve a molar ratio of approximately 5:1 (this compound:BSA). Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Culture and Labeling:
-
Plate cells in a culture dish and grow to 70-80% confluency in complete medium.
-
On the day of the experiment, prepare the labeling medium. Use a basal medium (e.g., DMEM) supplemented with dialyzed FBS to minimize the concentration of endogenous myristic acid.
-
Add the this compound/BSA complex to the labeling medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Remove the standard growth medium from the cells, wash once with sterile PBS, and replace it with the prepared labeling medium.
-
Incubate the cells for 4-24 hours. The optimal incubation time will depend on the turnover rate of the protein of interest and should be determined through a time-course experiment.
-
-
Cell Lysis and Protein Extraction:
-
After incubation, place the culture dish on ice and remove the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish) and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the protein extract to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Sample Preparation for Mass Spectrometry (Proteomics):
-
The protein extract can be further processed by SDS-PAGE for in-gel digestion or by in-solution digestion.
-
In-solution digestion: Take a defined amount of protein (e.g., 50-100 µg), reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
The resulting peptide mixture should be desalted using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Protocol 2: Lipid Extraction from this compound Labeled Cells
This protocol describes the extraction of total lipids for lipidomics analysis.
Materials:
-
This compound labeled cells (from Protocol 1)
-
Ice-cold PBS
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution
-
Nitrogen gas stream
Procedure:
-
Cell Harvesting:
-
After metabolic labeling, remove the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube.
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the cell suspension.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
The dried lipid film can be stored at -80°C until analysis.
-
-
Sample Preparation for Mass Spectrometry (Lipidomics):
-
For GC-MS analysis of fatty acids, the lipid extract needs to be derivatized to fatty acid methyl esters (FAMEs). This is typically done by incubation with methanolic HCl or BF3-methanol.
-
For LC-MS analysis, the dried lipid film can be reconstituted in an appropriate solvent mixture (e.g., methanol:chloroform 1:1) for direct infusion or chromatographic separation.
-
Data Presentation
Quantitative data from metabolic labeling experiments should be presented in a clear and structured format. Below are examples of tables summarizing proteomics and lipidomics data.
Table 1: Quantitative Proteomic Analysis of Myristoylated Proteins in Response to an NMT Inhibitor
| Protein ID | Gene Name | Fold Change (Inhibitor/Control) | p-value | Myristoylated Peptide Sequence |
| P63000 | GNAI1 | 0.25 | 0.001 | GCTLSAEERAALERSK |
| P04637 | SRC | 0.31 | 0.005 | GSSKSKPKDPSQRRHS |
| P61224 | ARF1 | 0.45 | 0.012 | GLFASKLFGKKE |
| Q15297 | NMT1 | 1.05 | 0.89 | (not myristoylated) |
Fold change is calculated from the relative abundance of the this compound labeled peptide.
Table 2: Relative Abundance of Deuterated Lipid Species in Labeled Cells
| Lipid Class | Species | Relative Abundance (%) |
| Phosphatidylcholine (PC) | PC(14:0-d27/16:0) | 15.2 ± 1.8 |
| PC(14:0-d27/18:1) | 8.5 ± 0.9 | |
| Phosphatidylethanolamine (PE) | PE(14:0-d27/18:0) | 5.1 ± 0.6 |
| Triglyceride (TG) | TG(14:0-d27/16:0/18:1) | 25.7 ± 3.1 |
| Free Fatty Acid | 14:0-d27 | 45.5 ± 5.4 |
Values are mean ± standard deviation from three biological replicates.
Experimental Workflow and Data Analysis
The overall workflow for a this compound labeling experiment is depicted below.
Data Analysis for Proteomics:
-
Raw Data Processing: Raw MS files are processed using software like MaxQuant, Proteome Discoverer, or similar platforms.
-
Database Search: The processed spectra are searched against a protein database (e.g., UniProt) to identify peptides. The search parameters must include the variable modification of +27.0 Da on N-terminal glycine for this compound.
-
Quantification: The relative abundance of myristoylated proteins is determined by comparing the peak intensities of the deuterated peptides across different samples. For label-free quantification of changes in myristoylation, the intensity of the deuterated peptide can be normalized to the total protein amount.
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are applied to identify significant changes in protein myristoylation between experimental groups.
Data Analysis for Lipidomics:
-
Peak Integration: Chromatograms from GC-MS or LC-MS are processed to integrate the peak areas of the deuterated lipid species.
-
Identification: Labeled lipids are identified based on their retention time and mass-to-charge ratio. The characteristic mass shift of +27 Da confirms the presence of the deuterated myristoyl chain.
-
Quantification: The relative abundance of different lipid species is calculated from their respective peak areas. For absolute quantification, a calibration curve with known amounts of deuterated standards can be used.
Conclusion
Metabolic labeling with this compound is a versatile and powerful technique for investigating protein myristoylation and lipid metabolism. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to design, execute, and interpret experiments using this stable isotope tracer. By enabling precise identification and quantification of myristoylated proteins and their lipid derivatives, this approach will continue to be instrumental in advancing our understanding of the crucial roles of myristoylation in health and disease, and in the development of novel therapeutics.
References
Application Note & Protocol: Quantitative Analysis of Myristic Acid in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristic acid (C14:0) is a saturated fatty acid that plays a role in various biological processes, including protein acylation and cell signaling. Its quantification in plasma is crucial for understanding its involvement in metabolic diseases and for biomarker discovery. This application note provides a detailed protocol for the sensitive and accurate quantification of myristic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as myristic acid-d27, is the gold standard for mass spectrometry-based quantification as it effectively corrects for variations in sample preparation and instrument response.[1][2]
Principle of Quantification with a Deuterated Standard
The fundamental principle of using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest. The deuterated standard is added at a known concentration to the plasma sample at the beginning of the sample preparation process. It co-elutes with the endogenous myristic acid during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z) due to the presence of deuterium atoms. By measuring the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard, accurate quantification can be achieved, as any sample loss during extraction or variability in ionization will affect both the analyte and the internal standard proportionally.
Experimental Protocols
Materials and Reagents
-
Myristic Acid (analytical standard)
-
Human Plasma (EDTA or heparin)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of myristic acid and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of myristic acid by serial dilution of the primary stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock solution with methanol.
Sample Preparation: Protein Precipitation
This protocol utilizes a simple and effective protein precipitation method for the extraction of myristic acid from plasma.[4][5]
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 5 µL of the internal standard working solution (10 µg/mL this compound) to the plasma and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate the plasma proteins.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Myristic Acid | 227.2 | 227.2 | 5 |
| This compound | 254.3 | 254.3 | 5 |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of myristic acid to this compound against the concentration of the myristic acid standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
| Concentration (µg/mL) | Peak Area (Myristic Acid) | Peak Area (this compound) | Peak Area Ratio |
| 0.1 | 1,500 | 150,000 | 0.010 |
| 0.5 | 7,600 | 152,000 | 0.050 |
| 1.0 | 15,300 | 151,000 | 0.101 |
| 5.0 | 75,500 | 149,000 | 0.507 |
| 10.0 | 151,000 | 150,000 | 1.007 |
| 25.0 | 378,000 | 151,000 | 2.503 |
| 50.0 | 752,000 | 149,000 | 5.047 |
Note: The data presented in this table is representative and should be generated for each analytical run.
Method Validation Summary
Method validation is essential to ensure the reliability of the quantitative data.[6][7] The following table summarizes typical acceptance criteria and representative results for the quantification of myristic acid in plasma.
| Parameter | Acceptance Criteria | Representative Results |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 µg/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: 3.1% - 7.8%Inter-day: 5.5% - 9.2% |
| Recovery (%) | Consistent and reproducible | 85% - 105% |
| Matrix Effect | Within acceptable limits | Minimal ion suppression/enhancement |
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of myristic acid in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this protocol suitable for clinical research and metabolomic studies. The simple protein precipitation sample preparation method allows for high-throughput analysis. Proper method validation is crucial before implementing this protocol for routine analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. news-medical.net [news-medical.net]
- 6. msacl.org [msacl.org]
- 7. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients [mdpi.com]
Application Notes and Protocols for Myristic Acid-d27 in Lipidomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, the precise and accurate quantification of individual lipid species is paramount to understanding complex biological processes, identifying disease biomarkers, and developing novel therapeutics. Myristic acid, a C14:0 saturated fatty acid, plays a crucial role in cellular signaling and protein function, primarily through the post-translational modification known as N-myristoylation.[1][2][3] The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry. Myristic acid-d27, a deuterated analog of myristic acid, serves as an ideal internal standard for the quantification of its unlabeled counterpart and other fatty acids in complex biological matrices. Its chemical similarity to the analyte of interest ensures it behaves similarly during sample extraction, derivatization, and ionization, thus correcting for variations in these steps and improving the accuracy and precision of quantification.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in lipidomics sample preparation, tailored for analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Application Notes
1. Principle of Isotope Dilution Mass Spectrometry:
The fundamental principle behind using this compound is isotope dilution. A known amount of the deuterated standard is added to the sample at the earliest stage of preparation. The ratio of the endogenous (unlabeled) myristic acid to the added this compound is then measured by mass spectrometry. Since the labeled and unlabeled forms have nearly identical chemical and physical properties, any sample loss or variation in analytical response will affect both compounds equally. This allows for the accurate calculation of the endogenous analyte concentration, irrespective of sample recovery rates.
2. Applications:
-
Quantification of Free Fatty Acids: this compound is an excellent internal standard for the determination of free myristic acid concentrations in plasma, serum, tissues, and cell cultures.
-
Total Fatty Acid Profiling: Following hydrolysis of complex lipids (e.g., triglycerides, phospholipids), this compound can be used to quantify the total amount of myristic acid within a sample.
-
Metabolic Flux Analysis: In studies investigating fatty acid metabolism, this compound can be used to trace the incorporation and turnover of myristate in various lipid pools.
-
Validation of Analytical Methods: this compound is crucial for the validation of quantitative lipidomics assays, including the assessment of linearity, accuracy, precision, and recovery.
3. Selection of Analytical Platform:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution and is well-suited for the analysis of fatty acids after conversion to volatile derivatives, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity without the need for derivatization, allowing for the direct analysis of free fatty acids. This technique is particularly advantageous for high-throughput analyses.
II. Quantitative Data Presentation
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of myristic acid using this compound as an internal standard.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Recovery | 85% - 115% |
Note: These values are representative and may vary depending on the specific matrix, instrumentation, and protocol used. Method validation should be performed in the target matrix to establish performance characteristics.
III. Experimental Protocols
A. Protocol for Free Fatty Acid Analysis in Plasma using LC-MS/MS
This protocol describes the extraction of free fatty acids from human plasma for analysis by LC-MS/MS, using this compound as an internal standard.
1. Materials:
-
Plasma samples (stored at -80°C)
-
This compound internal standard stock solution (1 mg/mL in ethanol)
-
Working internal standard solution (10 µg/mL in ethanol)
-
Methanol (LC-MS grade)
-
Chloroform (HPLC grade)
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
2. Sample Preparation and Lipid Extraction (Modified Folch Method):
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound working internal standard solution.
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate on ice for 10 minutes.
-
Add 200 µL of ultrapure water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a 1:1 (v/v) isopropanol:acetonitrile mixture for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate myristic acid from other fatty acids (e.g., start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions:
-
Myristic acid: Precursor ion (m/z) 227.2 -> Product ion (m/z) 227.2 (quantifier)
-
This compound: Precursor ion (m/z) 254.4 -> Product ion (m/z) 254.4 (quantifier)
-
B. Protocol for Total Fatty Acid Analysis in Cells using GC-MS
This protocol describes the hydrolysis, extraction, and derivatization of total fatty acids from cultured cells for analysis by GC-MS, with this compound as an internal standard.
1. Materials:
-
Cell pellet (1-5 million cells)
-
This compound internal standard stock solution (1 mg/mL in ethanol)
-
Working internal standard solution (10 µg/mL in ethanol)
-
Methanol
-
Hexane (GC grade)
-
Acetyl chloride
-
Potassium carbonate solution (1 M)
-
Sodium sulfate (anhydrous)
-
Glass tubes with Teflon-lined caps
-
Heating block
-
Vortex mixer
-
Centrifuge
2. Sample Preparation, Hydrolysis, and Derivatization (to FAMEs):
-
To a glass tube containing the cell pellet, add 10 µL of the 10 µg/mL this compound working internal standard solution.
-
Add 2 mL of 20:1 (v/v) methanol:acetyl chloride.
-
Add 1 mL of hexane.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat at 100°C for 1 hour in a heating block.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of 1 M potassium carbonate solution to neutralize the reaction.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer (containing the FAMEs) to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC-MS autosampler vial.
3. GC-MS Analysis:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A suitable capillary column for FAME analysis (e.g., a polar-phase column like a DB-23 or similar, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient to separate the FAMEs (e.g., initial temperature of 100°C, ramp to 250°C at 10°C/min, hold for 5 minutes).
-
Injector Temperature: 250°C.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Ions to Monitor (SIM mode):
-
Myristic acid methyl ester: m/z 242 (molecular ion)
-
This compound methyl ester: m/z 269 (molecular ion)
-
IV. Visualizations
Signaling Pathway: Protein N-Myristoylation
Caption: Protein N-Myristoylation Pathway.
Experimental Workflow: Lipidomics Sample Preparation
Caption: Lipidomics Sample Preparation Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fatty Acid Uptake Using Myristic Acid-d27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid, a 14-carbon saturated fatty acid, plays a significant role in various cellular processes, including energy metabolism and protein modification. Dysregulation of fatty acid uptake and metabolism is implicated in numerous diseases, such as metabolic syndrome, cardiovascular diseases, and cancer. Myristic acid-d27, a stable isotope-labeled analog of myristic acid, serves as a powerful tool for tracing the uptake, transport, and metabolic fate of myristic acid in biological systems. Its use in conjunction with mass spectrometry allows for precise quantification and differentiation from endogenous, non-labeled fatty acids. These application notes provide detailed protocols for utilizing this compound in cellular fatty acid uptake studies.
Key Applications
-
Quantitative Analysis of Fatty Acid Uptake: Accurately measure the rate and extent of myristic acid transport into cells.
-
Metabolic Fate Tracing: Follow the incorporation of myristic acid into various lipid species, such as triglycerides and phospholipids.
-
Drug Discovery and Development: Screen for and characterize compounds that modulate fatty acid uptake.
-
Disease Modeling: Investigate alterations in fatty acid metabolism in various disease models.
Data Presentation
Comparative Uptake of Myristic Acid and Palmitic Acid in Rat Hepatocytes
The following table summarizes data from a study comparing the metabolism of [1-¹⁴C]-labeled myristic acid and palmitic acid in cultured rat hepatocytes. This data, while not using deuterated analogs, provides valuable comparative insights into the metabolic behavior of myristic acid.
| Parameter | Myristic Acid (C14:0) | Palmitic Acid (C16:0) | Time Point |
| Clearance from Medium (% of initial radioactivity) | 86.9 ± 0.9% | 68.3 ± 5.7% | 4 hours |
| Incorporation into Cellular Lipids (% of initial radioactivity) | 33.4 ± 2.8% | 34.9 ± 9.3% | 4 hours |
| Incorporation into Cellular Triglycerides (% of initial radioactivity) | 7.4 ± 0.9% | 3.6 ± 1.9% | 30 minutes |
| β-oxidation Products (% of initial radioactivity) | 14.9 ± 2.2% | 2.3 ± 0.6% | 4 hours |
| Elongation Product (% of initial radioactivity) | 12.2 ± 0.8% (to Palmitic Acid) | 5.1 ± 1.3% (to Stearic Acid) | 12 hours |
Data adapted from a study on cultured rat hepatocytes, demonstrating the more rapid uptake and metabolism of myristic acid compared to palmitic acid[1].
Signaling Pathways and Experimental Workflows
Fatty Acid Uptake and Activation Signaling Pathway
Long-chain fatty acids like myristic acid are transported into the cell via fatty acid transport proteins (FATPs), which are part of the Solute Carrier family 27 (SLC27).[2][3] Once inside the cell, the fatty acid is rapidly activated by conversion to its acyl-CoA derivative, a reaction catalyzed by Acyl-CoA synthetases (ACSLs).[2][4] This activation traps the fatty acid inside the cell and primes it for various metabolic pathways, including β-oxidation for energy production or incorporation into complex lipids for storage.
Caption: Cellular uptake and activation of this compound.
Experimental Workflow for this compound Uptake Assay
This workflow outlines the key steps for conducting a fatty acid uptake experiment using this compound, from cell culture to data analysis.
Caption: Workflow for this compound uptake assay.
Experimental Protocols
Protocol 1: Cellular Fatty Acid Uptake Assay using this compound
This protocol is designed for adherent cell lines and can be adapted for suspension cells.
Materials:
-
This compound (powder or solution)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium (e.g., DMEM), serum-free
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
Multi-well cell culture plates (e.g., 12-well or 24-well)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standard for mass spectrometry (e.g., Myristic acid-¹³C₁₄)
Procedure:
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
Prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 10% w/v).
-
Slowly add the this compound stock solution to the BSA solution while stirring to achieve the desired final concentration. The molar ratio of fatty acid to BSA should be optimized, but a ratio of 2:1 to 4:1 is a good starting point.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
-
Cell Culture and Seeding:
-
Culture cells to the desired confluency in their standard growth medium.
-
Seed the cells in multi-well plates and allow them to adhere and grow overnight.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells once with warm PBS.
-
Add serum-free medium to each well and incubate for 1-2 hours at 37°C. This step reduces the background levels of endogenous fatty acids.
-
-
Fatty Acid Uptake:
-
Aspirate the serum-free medium.
-
Add the pre-warmed this compound-BSA complex solution to the cells.
-
Incubate the cells at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of uptake.
-
To stop the uptake at each time point, place the plate on ice and immediately proceed to the washing step.
-
-
Cell Washing:
-
Aspirate the this compound-BSA solution.
-
Wash the cells three times with ice-cold PBS containing a low concentration of BSA (e.g., 0.5%) to remove non-specifically bound fatty acids.
-
Perform a final wash with ice-cold PBS.
-
-
Cell Lysis and Lipid Extraction:
-
After the final wash, add an appropriate volume of a suitable solvent mixture for lipid extraction (e.g., a 2:1 mixture of chloroform:methanol).
-
Scrape the cells and collect the lysate.
-
Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.
-
Dry the lipid extract under a stream of nitrogen.
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis for this compound Quantification
Materials:
-
Dried lipid extracts from Protocol 1
-
Derivatization agent (optional, depending on the LC-MS method)
-
Mobile phase solvents for LC (e.g., acetonitrile, water, formic acid)
-
LC column suitable for lipid analysis (e.g., C18 column)
-
Tandem mass spectrometer (e.g., QTRAP or similar)
Procedure:
-
Sample Reconstitution:
-
Reconstitute the dried lipid extracts in a suitable solvent, such as a mixture of isopropanol and acetonitrile.
-
Add an internal standard (e.g., Myristic acid-¹³C₁₄) at a known concentration to each sample for accurate quantification.
-
-
Derivatization (Optional):
-
For some LC-MS methods, derivatization of the fatty acids may be necessary to improve chromatographic separation and ionization efficiency. Follow the specific protocol for the chosen derivatization agent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Liquid Chromatography: Separate the fatty acids using a suitable gradient elution on a C18 or similar reversed-phase column.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
This compound: The precursor ion will be [M-H]⁻ at m/z 254.5 (corresponding to C₁₄H D₂₇O₂). The product ion will depend on the fragmentation pattern.
-
Internal Standard (e.g., Myristic acid-¹³C₁₄): Monitor the corresponding transition for the chosen internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Generate a standard curve using known concentrations of this compound and the internal standard.
-
Calculate the concentration of this compound in each sample based on the standard curve and the peak area ratio to the internal standard.
-
Normalize the amount of uptaken this compound to the total protein content or cell number in each well to determine the uptake rate.
-
Conclusion
This compound is an invaluable tool for researchers studying fatty acid metabolism. The protocols outlined in these application notes provide a framework for conducting robust and quantitative fatty acid uptake assays. By combining stable isotope tracing with the sensitivity and specificity of mass spectrometry, scientists can gain deeper insights into the mechanisms of fatty acid transport and its role in health and disease, thereby facilitating the development of novel therapeutic strategies.
References
- 1. Hepatic long-chain acyl-CoA synthetase 5 mediates fatty acid channeling between anabolic and catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Overexpressed FATP1, ACSVL4/FATP4 and ACSL1 increase the cellular fatty acid uptake of 3T3-L1 adipocytes but are localized on intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Myristoylation Assay Using Deuterated Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine residue of a protein. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a vital role in regulating protein localization, stability, and function.[1][2] Dysregulation of protein myristoylation has been implicated in various diseases, including cancer and infectious diseases, making NMT a promising therapeutic target.
This document provides detailed application notes and protocols for a quantitative proteomics approach to study protein myristoylation using metabolic labeling with deuterated myristic acid. This stable isotope labeling technique allows for the differentiation and relative quantification of myristoylated proteins between different cellular states, providing valuable insights into the dynamics of this post-translational modification. This method offers a powerful alternative to traditional radioactive labeling, enhancing safety and enabling high-throughput mass spectrometry-based analysis.[3]
Principle of the Assay
The assay is based on the metabolic incorporation of a stable isotope-labeled myristic acid analog, deuterated myristic acid (d-Myr), into newly synthesized proteins. Cells are cultured in the presence of d-Myr, which is activated to myristoyl-CoA and utilized by NMTs to myristoylate target proteins.[1]
For quantitative analysis, two cell populations are compared: a control group cultured with unlabeled ("light") myristic acid and a treated group cultured with deuterated ("heavy") myristic acid. After labeling, the proteomes from both populations are harvested, combined, and processed for mass spectrometry analysis. The mass difference between peptides myristoylated with light versus heavy myristic acid allows for their distinct detection and relative quantification.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the protein myristoylation pathway and the experimental workflow for the quantitative assay.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Myristic acid (light)
-
Deuterated myristic acid (e.g., Myristic acid-d27)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
Procedure:
-
Preparation of Myristic Acid Stock Solutions:
-
Prepare a 10 mM stock solution of light myristic acid in 100% ethanol.
-
Prepare a 10 mM stock solution of deuterated myristic acid in 100% ethanol.
-
To improve solubility and delivery to cells, complex the myristic acid with fatty acid-free BSA. Mix the myristic acid stock solution with a 10% (w/v) fatty acid-free BSA solution in a 1:3 molar ratio (myristic acid:BSA). Incubate at 37°C for 30 minutes.
-
-
Cell Culture and Labeling:
-
Culture cells to approximately 70-80% confluency.
-
For the "light" labeled control group, replace the standard medium with a fresh medium containing light myristic acid complexed with BSA at a final concentration of 25-100 µM.
-
For the "heavy" labeled experimental group, replace the standard medium with a fresh medium containing deuterated myristic acid complexed with BSA at the same final concentration.
-
Incubate the cells for 8-24 hours. The optimal labeling time may vary depending on the cell type and the turnover rate of the proteins of interest.
-
-
Cell Harvesting:
-
After the labeling period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension and discard the supernatant.
-
The cell pellets can be stored at -80°C until further processing.
-
Protocol 2: Protein Extraction, Digestion, and Peptide Preparation
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Acetone, pre-chilled to -20°C
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell Lysis and Protein Quantification:
-
Resuspend the "light" and "heavy" labeled cell pellets in lysis buffer.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Combine Proteomes and Protein Precipitation:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Precipitate the combined protein mixture by adding four volumes of ice-cold acetone and incubating at -20°C overnight.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the protein. Discard the supernatant.
-
-
Reduction, Alkylation, and Digestion:
-
Resuspend the protein pellet in 50 mM ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 45 minutes to alkylate cysteine residues.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides and dry them under vacuum.
-
Store the dried peptides at -80°C until LC-MS/MS analysis.
-
Protocol 3: Enrichment of Myristoylated Peptides (Optional)
Due to the low abundance of myristoylated proteins, an enrichment step can significantly improve their detection.
Method: Liquid-Liquid Extraction (LLE) [4]
-
Peptide Solubilization: Resuspend the dried peptide mixture in an aqueous solution (e.g., 0.1% trifluoroacetic acid).
-
Extraction: Add an equal volume of an organic solvent such as heptanol or octanol.
-
Phase Separation: Vortex the mixture vigorously and then centrifuge to separate the aqueous and organic phases.
-
Collection: The hydrophobic myristoylated peptides will partition into the organic phase. Carefully collect the organic phase.
-
Drying: Evaporate the organic solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the enriched peptides in a solvent compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in 2% acetonitrile).
Protocol 4: LC-MS/MS Analysis and Data Processing
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used for peptide separation.
-
Gradient: A shallow gradient of increasing acetonitrile concentration is recommended to effectively separate hydrophobic myristoylated peptides.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential for accurately measuring the mass difference between the light and heavy labeled peptides.
-
Acquisition Mode: Data-dependent acquisition (DDA) is commonly used. The mass spectrometer should be configured to perform a full scan (MS1) followed by fragmentation (MS2) of the most abundant precursor ions.
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be used. A characteristic neutral loss of the myristoyl group (210.198 Da for light myristate) can be observed in the MS2 spectra and used as a diagnostic feature.
Data Analysis:
-
Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein sequence database.
-
Modifications: Include N-terminal myristoylation (mass shift of +210.198 Da) and deuterated N-terminal myristoylation (e.g., +237.368 Da for d27-myristoylation) as variable modifications. Also include carbamidomethylation of cysteine as a fixed modification.
-
Quantification: The software will identify peptide pairs with the expected mass difference corresponding to the light and heavy myristoyl groups. The relative quantification is based on the ratio of the peak intensities of the heavy and light labeled peptides.
-
Data Filtering and Reporting: Filter the results to obtain high-confidence identifications and quantifications. The final data should be presented as ratios of heavy to light myristoylation for each identified protein.
Data Presentation
Quantitative data from the analysis of protein myristoylation should be summarized in clear and structured tables. Below are examples of how to present the data.
Table 1: Identification and Quantification of Myristoylated Proteins in Response to NMT Inhibition
| Protein ID | Gene Name | Peptide Sequence | Light Intensity (Control) | Heavy Intensity (NMT Inhibitor) | Ratio (Heavy/Light) | p-value |
| P06241 | SRC | GSSKSKPKDPSQR | 1.2 E+08 | 3.1 E+07 | 0.26 | 0.001 |
| P63000 | GNAI1 | GCTLSAEERAALER | 9.8 E+07 | 4.5 E+07 | 0.46 | 0.005 |
| Q08349 | ARF1 | GNVIFKELFAGK | 1.5 E+08 | 9.2 E+07 | 0.61 | 0.012 |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Time-Course Analysis of Protein Myristoylation Dynamics
| Protein ID | Gene Name | Time Point 0h (Ratio H/L) | Time Point 4h (Ratio H/L) | Time Point 8h (Ratio H/L) | Time Point 24h (Ratio H/L) |
| P06241 | SRC | 1.00 | 0.85 | 0.62 | 0.31 |
| P63000 | GNAI1 | 1.00 | 0.91 | 0.75 | 0.55 |
| Q08349 | ARF1 | 1.00 | 0.95 | 0.88 | 0.72 |
| ... | ... | ... | ... | ... | ... |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Poor uptake of myristic acid. | Optimize the concentration of myristic acid and BSA. Increase the incubation time. Use charcoal-stripped FBS to reduce competing fatty acids. |
| Poor Identification of Myristoylated Peptides | Low abundance of myristoylated proteins. Inefficient ionization of hydrophobic peptides. | Implement an enrichment step for myristoylated peptides (Protocol 3). Optimize the LC gradient to improve the separation of hydrophobic peptides. |
| High Variability in Quantification | Inaccurate protein quantification before combining lysates. Incomplete digestion. | Ensure accurate protein quantification with a reliable method like BCA. Optimize digestion conditions (enzyme:protein ratio, incubation time). |
| No "Heavy" Signal Detected | Inefficient incorporation of deuterated myristic acid. | Verify the quality and concentration of the deuterated myristic acid stock. Ensure proper complexation with BSA. |
Conclusion
The use of deuterated myristic acid for metabolic labeling provides a robust and quantitative method to study the dynamics of protein myristoylation. This approach, combined with high-resolution mass spectrometry, allows for the precise identification and relative quantification of myristoylated proteins in a high-throughput manner. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers in academia and industry to investigate the role of protein myristoylation in health and disease and to aid in the development of novel therapeutics targeting N-myristoyltransferases.
References
- 1. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Acylation of proteins with myristic acid occurs cotranslationally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Myristic Acid Using Stable Isotope Dilution and Mass Spectrometry
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of myristic acid in biological samples using a stable isotope dilution method with Myristic acid-d27 as an internal standard. The protocol is adaptable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Myristic acid, a 14-carbon saturated fatty acid, is integral to various biological processes, including protein modification and cellular signaling. Accurate quantification of myristic acid is crucial in metabolic research and drug development. The stable isotope dilution technique, employing a deuterated internal standard like this compound, is the gold standard for quantitative analysis. This method corrects for sample loss during preparation and variations in instrument response, ensuring high precision and accuracy.[1]
This compound is an ideal internal standard as it shares near-identical chemical and physical properties with the endogenous analyte but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
Experimental Protocols
This section details the necessary steps for preparing a standard curve and analyzing samples containing myristic acid.
Materials and Reagents
-
Myristic Acid (≥99% purity)
-
This compound (≥98% isotopic purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Iso-octane (GC grade)
-
Pyridine (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (for GC-MS)
-
Pentafluorobenzyl bromide (PFBBr) (for GC-MS)
-
Diisopropylethylamine (DIPEA) (for GC-MS)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Chloroform
-
Potassium Hydroxide (KOH)
Solution Preparation
1. Myristic Acid (Unlabeled) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of myristic acid.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
3. This compound Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute 100 µL of the 1 mg/mL this compound stock solution with methanol to a final volume of 10 mL.
-
This working solution will be added to all standards and samples.
-
Store at -20°C.
Standard Curve Preparation
A serial dilution of the unlabeled myristic acid stock solution is performed to create a series of calibration standards. A constant amount of the this compound internal standard working solution is added to each standard.
Table 1: Preparation of Myristic Acid Calibration Standards
| Standard Level | Concentration of Myristic Acid (µg/mL) | Volume of 1 mg/mL Myristic Acid Stock (µL) | Volume of Methanol (µL) | Final Volume (µL) |
| 1 | 100 | 100 | 900 | 1000 |
| 2 | 50 | 500 of Std 1 | 500 | 1000 |
| 3 | 25 | 500 of Std 2 | 500 | 1000 |
| 4 | 12.5 | 500 of Std 3 | 500 | 1000 |
| 5 | 6.25 | 500 of Std 4 | 500 | 1000 |
| 6 | 3.125 | 500 of Std 5 | 500 | 1000 |
| 7 | 1.5625 | 500 of Std 6 | 500 | 1000 |
| 8 | 0 (Blank) | 0 | 1000 | 1000 |
To each 100 µL aliquot of the prepared standards and unknown samples, add a fixed amount of the this compound internal standard working solution (e.g., 10 µL of 10 µg/mL solution).
Sample Preparation
The following is a general protocol for the extraction of total fatty acids from plasma. The protocol can be adapted for other biological matrices.
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Vortex thoroughly for 2 minutes.
-
Add 400 µL of water and vortex again for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the extract under a gentle stream of nitrogen.
-
-
Saponification (to release esterified fatty acids):
-
To the dried lipid extract, add 1 mL of 2 M methanolic KOH.
-
Incubate at 60°C for 1 hour.
-
Allow the solution to cool to room temperature.
-
Acidify the mixture with 1 mL of 1 M HCl.
-
Extract the free fatty acids twice with 2 mL of iso-octane.
-
Combine the organic layers and dry under a stream of nitrogen.
-
Derivatization for GC-MS Analysis
For GC-MS analysis, the carboxyl group of the fatty acids must be derivatized to increase volatility.
Method 1: Silylation
-
To the dried fatty acid extract, add 10 µL of pyridine and 80 µL of BSTFA + 1% TMCS.[2]
-
Cap the vial and heat at 60°C for 30 minutes.[2]
-
The sample is now ready for GC-MS analysis.
Method 2: Pentafluorobenzyl (PFB) Esterification
-
Reconstitute the dried extract in 25 µL of a 1:1 mixture of 1% DIPEA in acetonitrile and 1% PFBBr in acetonitrile.[1]
-
Incubate at room temperature for 20 minutes.[1]
-
Dry the sample under nitrogen and reconstitute in 50 µL of iso-octane for GC-MS analysis.[1]
Instrumental Analysis
LC-MS/MS Parameters
LC-MS/MS allows for the direct analysis of free fatty acids without derivatization.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 40% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Myristic Acid) | Precursor Ion (m/z): 227.2 -> Product Ion (m/z): 227.2 |
| MRM Transition (this compound) | Precursor Ion (m/z): 254.5 -> Product Ion (m/z): 254.5 |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
GC-MS Parameters
Table 3: Suggested GC-MS Parameters
| Parameter | Setting |
| Gas Chromatography | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI for PFB derivatives) |
| Ion Source Temperature | 230°C |
| Monitored Ions (TMS derivatives) | Myristic acid: m/z 300.3 (M+), this compound: m/z 327.3 (M+) |
| Monitored Ions (PFB derivatives) | Myristic acid: m/z 227.2 [M-PFB], this compound: m/z 254.5 [M-PFB] |
Data Analysis
-
Construct the Calibration Curve:
-
For each calibration standard, calculate the peak area ratio of myristic acid to this compound.
-
Plot the peak area ratio (y-axis) against the concentration of myristic acid (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
-
Quantify Unknown Samples:
-
Calculate the peak area ratio of myristic acid to this compound for each unknown sample.
-
Use the linear regression equation from the calibration curve to determine the concentration of myristic acid in the samples.
-
Visualization of the Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of myristic acid using an internal standard.
References
Application Notes and Protocols for the Derivatization of Myristic Acid-d27 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids in various biological matrices. However, the inherent low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile and thermally stable compounds, suitable for GC analysis.[1][2] This process also serves to reduce peak tailing caused by the interaction of the carboxylic acid group with the stationary phase of the GC column.[1] Myristic acid-d27, a deuterated analog of myristic acid, is commonly employed as an internal standard for accurate and precise quantification, as it corrects for variations during sample preparation and instrumental analysis.[3][4][5]
This document provides detailed application notes and protocols for three common derivatization methods for this compound and other fatty acids for GC-MS analysis:
-
Esterification to form Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol (BF3-Methanol).
-
Silylation to form Trimethylsilyl (TMS) esters using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Pentafluorobenzylation to form Pentafluorobenzyl (PFB) esters using Pentafluorobenzyl Bromide (PFBBr) for high-sensitivity analysis.
Experimental Workflows
The general experimental workflow for the derivatization of this compound for GC-MS analysis is depicted below.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols: Myristic acid-d27 in Fluxomics and Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid, a 14-carbon saturated fatty acid, plays a crucial role in cellular physiology, not only as a component of lipids but also as a key post-translational modification of proteins known as N-myristoylation. This modification, catalyzed by N-myristoyltransferase (NMT), involves the covalent attachment of a myristoyl group to the N-terminal glycine residue of a protein.[1][2] N-myristoylation is critical for protein localization, stability, and function, impacting a wide array of signaling pathways involved in cell growth, differentiation, and oncogenesis.[3][4][5]
Metabolic flux analysis, or fluxomics, is a powerful methodology used to quantify the rates of metabolic reactions within a biological system.[6] By using stable isotope-labeled substrates, such as Myristic acid-d27, researchers can trace the metabolic fate of these molecules through various pathways. This compound, a deuterated form of myristic acid, serves as an invaluable tool in these studies. When introduced to cells or organisms, it is metabolized and incorporated into downstream products, such as myristoylated proteins and complex lipids. The heavy isotope label allows for the differentiation and quantification of newly synthesized molecules from the pre-existing unlabeled pool using mass spectrometry (MS).[7][8]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in fluxomics and metabolic tracing studies, with a focus on protein N-myristoylation and lipid metabolism.
Applications of this compound in Metabolic Tracing
This compound can be utilized in a variety of research applications to probe the dynamics of fatty acid metabolism and protein modification.
-
Quantification of Protein N-myristoylation Flux: Determine the rate of myristic acid incorporation into specific proteins or the entire myristoylated proteome. This is crucial for understanding the regulation of signaling pathways dependent on myristoylated proteins, such as Src family kinases and G-alpha subunits of heterotrimeric G proteins.[9][10]
-
Elucidation of Lipid Metabolism: Trace the incorporation of myristic acid into various lipid species, including phospholipids, triglycerides, and sphingolipids.[11] This allows for the investigation of fatty acid elongation, desaturation, and storage pathways.
-
Drug Discovery and Development: Evaluate the efficacy of NMT inhibitors by quantifying the reduction in this compound incorporation into their protein targets.[12] This provides a direct measure of target engagement and downstream metabolic consequences.
-
Investigating Disease Pathophysiology: Study alterations in myristic acid metabolism and protein myristoylation in various diseases, including cancer and infectious diseases, where these pathways are often dysregulated.[4][13]
Experimental Workflows
A typical metabolic tracing experiment using this compound involves several key steps, from cell culture and labeling to sample preparation and mass spectrometry analysis.
Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the general procedure for labeling adherent mammalian cells with this compound to trace its incorporation into proteins and lipids.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293T, cancer cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (deuterated myristic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Sterile tissue culture plates and consumables
Procedure:
-
Cell Seeding: Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Preparation of this compound Labeling Medium:
-
Prepare a stock solution of this compound in ethanol.
-
Complex the this compound to fatty acid-free BSA. A typical molar ratio is 4:1 (this compound:BSA). Briefly, dry down the required amount of this compound from the ethanol stock under a stream of nitrogen. Resuspend in a small volume of ethanol and add dropwise to a sterile BSA solution in serum-free medium while vortexing.
-
Dilute the this compound-BSA complex into complete cell culture medium to the desired final concentration (typically 10-100 µM). The final concentration should be optimized for the specific cell line and experimental goals.
-
-
Metabolic Labeling:
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours). The labeling time will influence the extent of isotope incorporation and should be determined empirically.
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining labeling medium.
-
Proceed immediately to cell lysis for protein or lipid extraction.
-
Protocol 2: Extraction and Analysis of Myristoylated Proteins by LC-MS/MS
This protocol outlines the steps for extracting total protein from labeled cells and analyzing the incorporation of this compound into specific proteins.
Materials:
-
Labeled cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Acetone (ice-cold)
-
Ammonium bicarbonate solution (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Cell Lysis:
-
Add ice-cold lysis buffer to the washed cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Protein Precipitation:
-
To an aliquot of the protein lysate, add four volumes of ice-cold acetone.
-
Incubate at -20°C for at least 2 hours (or overnight) to precipitate the protein.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the protein pellet with ice-cold 80% acetone.
-
Air-dry the protein pellet.
-
-
In-solution Digestion:
-
Resuspend the protein pellet in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
-
Sample Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis:
-
Resuspend the desalted peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptides by LC-MS/MS. The mass spectrometer should be operated in data-dependent acquisition mode to acquire both MS1 scans (for quantification) and MS2 scans (for peptide identification).
-
-
Data Analysis:
-
Identify myristoylated peptides by searching the MS/MS data against a protein database, including the mass shift corresponding to the myristoyl group (+210.1984 Da for unlabeled myristic acid) and the deuterated myristoyl group (+237.3686 Da for this compound).
-
Quantify the relative abundance of the labeled and unlabeled forms of each myristoylated peptide from the MS1 scans. The flux of myristoylation can be calculated as the ratio of the labeled peptide intensity to the total (labeled + unlabeled) peptide intensity.
-
Protocol 3: Analysis of this compound Incorporation into Cellular Lipids by GC-MS
This protocol describes the extraction of total lipids and the analysis of fatty acid composition to determine the metabolic fate of this compound.
Materials:
-
Labeled cells from Protocol 1
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., C17:0 fatty acid)
-
BF3-methanol or HCl-methanol
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize the cell pellet in a chloroform:methanol mixture (2:1, v/v).
-
Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Add a known amount of internal standard to the dried lipid extract.
-
Add BF3-methanol or HCl-methanol and heat at 100°C for 30 minutes to transesterify the fatty acids.
-
Cool the reaction mixture and add water and hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS.
-
Use a suitable temperature program to separate the different FAMEs.
-
The mass spectrometer should be operated in scan mode to acquire full mass spectra.
-
-
Data Analysis:
-
Identify the peaks corresponding to the methyl esters of myristic acid and this compound based on their retention times and mass spectra.
-
Quantify the amount of this compound incorporated into the total fatty acid pool by comparing its peak area to that of the internal standard and the unlabeled myristic acid. The metabolic flux into different lipid classes can be determined by first separating the lipid classes by thin-layer chromatography (TLC) or liquid chromatography (LC) prior to FAME analysis.
-
Data Presentation
Quantitative data from this compound tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Quantification of this compound Incorporation into a Specific Protein
| Treatment | Labeling Time (h) | Unlabeled Peptide Intensity (AUC) | Labeled (d27) Peptide Intensity (AUC) | % Labeling |
| Control | 8 | 1.2 x 107 | 3.5 x 106 | 22.6% |
| Drug X | 8 | 1.1 x 107 | 8.7 x 105 | 7.3% |
| Control | 24 | 9.8 x 106 | 9.2 x 106 | 48.4% |
| Drug X | 24 | 1.0 x 107 | 2.1 x 106 | 17.4% |
Table 2: Metabolic Fate of this compound in Cellular Fatty Acids
| Fatty Acid | % of Total Labeled Fatty Acids (d27-labeled) |
| Myristic acid (14:0) | 75.2% |
| Palmitic acid (16:0) | 18.5% |
| Stearic acid (18:0) | 3.1% |
| Other | 3.2% |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the experimental conditions.
Signaling Pathways and Visualization
N-myristoylation is a key regulatory modification in numerous signaling pathways. This compound tracing can be used to study the dynamics of this modification within these pathways.
Src Family Kinase Signaling
Src family kinases are non-receptor tyrosine kinases that play central roles in cell proliferation, differentiation, and survival. N-myristoylation is essential for their localization to the plasma membrane and subsequent activation.[9]
G-Protein Signaling
The alpha subunits of heterotrimeric G proteins are often N-myristoylated, which facilitates their interaction with the plasma membrane and the G-protein coupled receptor (GPCR).[10][14]
Conclusion
This compound is a powerful tool for dissecting the complex roles of myristic acid in cellular metabolism and signaling. By enabling the precise tracing and quantification of myristic acid fluxes, this stable isotope-labeled fatty acid provides researchers with a deeper understanding of protein N-myristoylation and lipid metabolism. The protocols and applications outlined in this document serve as a guide for scientists and drug development professionals to design and execute robust metabolic tracing experiments, ultimately advancing our knowledge of cellular function in health and disease.
References
- 1. Use of alkyne-tagged myristic acid to detect N-terminal myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Global analysis of protein N-myristoylation and exploration of N-myristoyltransferase as a drug target in the neglected human pathogen Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of N-Terminal Myristoylation on the Active Conformation of Gαi1-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Myristic Acid-d27 Concentration for Internal Standard Use: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Myristic acid-d27 as an internal standard (IS) for accurate quantification of myristic acid in various experimental settings, particularly in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard like this compound necessary for my experiments?
A1: Internal standards are crucial for accurate quantification in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] this compound, a stable isotope-labeled (SIL) version of myristic acid, is considered an ideal internal standard because it is chemically almost identical to the analyte of interest.[2] This similarity ensures that it behaves similarly during sample preparation, extraction, and analysis, thus compensating for variations in sample handling, matrix effects, and instrument response. By adding a known and constant concentration of this compound to all samples, calibration standards, and quality controls, you can normalize the analyte's signal and achieve more accurate and precise results.
Q2: What is the ideal concentration for this compound as an internal standard?
A2: The optimal concentration of this compound depends on the expected concentration range of the endogenous myristic acid in your samples and the sensitivity of your mass spectrometer. A general guideline is to use a concentration that produces a signal intensity approximately 50% of the signal from the highest concentration point of your calibration curve.[3] However, in some instances, using a higher concentration of the internal standard, even up to 2.5 times the upper limit of quantification (ULOQ), has been shown to improve the linearity of the calibration curve.[4] It is essential to empirically determine the optimal concentration for your specific assay.
Q3: How do I prepare the this compound stock and working solutions?
A3: Proper preparation of your internal standard solutions is critical for accurate quantification. Here is a general protocol:
-
Stock Solution: Prepare a stock solution of this compound in a high-purity solvent in which it is readily soluble, such as ethanol or methanol, at a concentration of 1 mg/mL. Store this stock solution at an appropriate temperature, typically -20°C or lower, to ensure stability.
-
Working Solution: On the day of the experiment, prepare a working solution by diluting the stock solution to the desired concentration. The final concentration of the working solution should be such that a small, precise volume can be added to each sample to achieve the target final concentration in the sample. For example, a common practice is to add 100 µL of the internal standard working solution to each sample.
Troubleshooting Guide
This section addresses common issues encountered when optimizing and using this compound as an internal standard.
| Problem | Potential Cause | Recommended Action |
| Low or No this compound Signal | Incorrect Solution Preparation: Errors in calculating dilutions or pipetting can lead to a lower than expected concentration. | Verify Calculations and Pipettes: Double-check all calculations for dilutions. Ensure that all pipettes used are properly calibrated. Prepare a fresh set of working solutions. |
| Degradation of Internal Standard: The internal standard may degrade in the stock solution or after being added to the sample matrix. | Assess Stability: Perform a stability experiment by incubating the this compound in the sample matrix at various time points and temperatures before extraction and analysis to check for degradation. | |
| Inefficient Ionization: The mass spectrometer source conditions may not be optimal for this compound. | Optimize MS Parameters: Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperatures to maximize signal intensity. | |
| High this compound Signal (Detector Saturation) | Concentration is Too High: The concentration of the internal standard is overwhelming the detector. | Reduce Concentration: Prepare a new working solution with a lower concentration of this compound. Aim for a peak area that is within the linear range of the detector. |
| Co-eluting Interference: A compound in the matrix may be co-eluting with the internal standard and enhancing its signal. | Improve Chromatographic Separation: Modify the LC or GC method to better separate the internal standard from interfering matrix components. This may involve changing the gradient, temperature program, or using a different column. | |
| Poor Reproducibility of Analyte/IS Area Ratio | Inconsistent Sample Preparation: Variability in extraction efficiency or sample volume will affect the analyte and internal standard differently if they are not added at the very beginning of the process. | Standardize Workflow: Ensure the internal standard is added to the sample at the earliest possible stage of the sample preparation process. Maintain consistency in all sample preparation steps. |
| Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard to different extents. | Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of matrix effects. Diluting the sample may also help to mitigate these effects. | |
| Non-linear Calibration Curve at High Concentrations | Ion Source Saturation: At high concentrations, the analyte and internal standard compete for ionization, leading to a non-proportional response. | Optimize IS Concentration: As a starting point, aim for an internal standard concentration that gives a signal intensity around 50% of the highest calibration standard.[3] In some cases, increasing the internal standard concentration significantly above the ULOQ can improve linearity.[4] |
| Isotopic Contribution ("Cross-talk"): The natural isotopes of the analyte may contribute to the signal of the internal standard, especially if the mass difference is small. | Verify Isotopic Purity: Analyze the unlabeled analyte at the ULOQ and monitor the mass transition of the internal standard. A significant signal indicates isotopic contribution. If this is an issue, a mathematical correction may be necessary. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a systematic approach to determine the ideal concentration of this compound for your assay.
1. Prepare a Series of Internal Standard Concentrations:
-
Prepare several working solutions of this compound at different concentrations (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL).
2. Spike into a Representative Sample:
-
Select a blank matrix (a sample that does not contain the analyte) and a mid-range concentration of your myristic acid calibration standard.
-
For each this compound concentration, spike a fixed volume into separate aliquots of the blank matrix and the mid-range standard.
3. Analyze the Samples:
-
Process and analyze these samples using your established LC-MS or GC-MS method.
4. Evaluate the Data:
-
Signal Intensity: Check that the peak for this compound is well-defined and has a good signal-to-noise ratio at each concentration. The optimal concentration should provide a strong signal without causing detector saturation.
-
Analyte/IS Peak Area Ratio: Calculate the ratio of the peak area of the myristic acid standard to the peak area of the this compound. The optimal concentration should yield a ratio that is not excessively high or low, ideally close to 1 for the mid-range standard.
Data Presentation: Example Optimization Data
| This compound Concentration (µg/mL) | This compound Peak Area | Myristic Acid (5 µg/mL) Peak Area | Analyte/IS Peak Area Ratio |
| 0.1 | 50,000 | 1,000,000 | 20.0 |
| 0.5 | 250,000 | 1,050,000 | 4.2 |
| 1.0 | 550,000 | 1,100,000 | 2.0 |
| 5.0 | 2,800,000 | 1,080,000 | 0.39 |
| 10.0 | 5,500,000 (Saturation) | 1,120,000 | 0.20 |
In this example, a concentration of 1.0 µg/mL provides a strong signal for the internal standard without saturation and results in a reasonable peak area ratio.
Protocol 2: Assessing Matrix Effects
This experiment helps to determine if components in your sample matrix are affecting the ionization of your analyte and internal standard.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your myristic acid calibration standards in the final elution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. After the final extraction step, spike the myristic acid calibration standards into the extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the myristic acid calibration standards into the blank matrix before the extraction process.
2. Analyze and Calculate:
-
Analyze all three sets of samples.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
3. Interpretation:
-
A Matrix Effect value of 100% indicates no matrix effect. A value <100% suggests ion suppression, and >100% indicates ion enhancement.
-
By comparing the matrix effect on the analyte and the internal standard, you can assess how well the internal standard is compensating for these effects.
Visualizing Experimental Workflows
Caption: Workflow for the optimization of this compound internal standard concentration.
Caption: Workflow for the assessment of matrix effects using the pre- and post-extraction spike method.
References
Technical Support Center: Myristic Acid-d27 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Myristic acid-d27 in mass spectrometry (MS) applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a weak or no signal for this compound in my LC-MS analysis. What are the potential causes and how can I troubleshoot this?
A1: A weak or absent signal for this compound in LC-MS can stem from several factors, ranging from sample preparation to instrument settings.[1][2] A systematic approach is crucial for identifying the root cause.
Troubleshooting Steps:
-
Verify Standard Integrity: Ensure your this compound standard has not degraded. Prepare a fresh stock solution and analyze it directly via infusion into the mass spectrometer to confirm its detectability.[3]
-
Optimize Ionization Source Parameters: The efficiency of ionization significantly impacts signal intensity.[1] Experiment with the following parameters:
-
Ionization Mode: While Myristic acid can be detected in both positive and negative ion modes, negative mode is often preferred for underivatized fatty acids.[4] However, derivatization can make positive mode more sensitive.[5]
-
Source Settings: Systematically optimize capillary voltage, source temperature, and nebulizer/drying gas flow rates to maximize the ion signal for this compound.[3]
-
-
Assess Chromatographic Performance: Poor chromatography can lead to broad peaks and reduced signal height.[3]
-
Mobile Phase Composition: Ensure the mobile phase pH is appropriate for keeping Myristic acid in its desired ionic state. The use of additives like formic acid or ammonium acetate can influence ionization.[6]
-
Column Choice: Use a column suitable for lipid analysis. For reversed-phase chromatography, ensure adequate retention and separation from other sample components.
-
-
Investigate Matrix Effects: Components in your sample matrix can suppress the ionization of this compound.[7][8]
-
Consider Derivatization: Underivatized fatty acids can exhibit poor ionization efficiency in ESI-MS. Derivatization can significantly enhance sensitivity.[5] A common approach is to derivatize the carboxylic acid group to introduce a readily ionizable moiety.
Q2: My this compound signal is inconsistent between samples in my GC-MS analysis. What could be causing this variability?
A2: Signal inconsistency in GC-MS analysis of this compound, often used as an internal standard, can compromise quantitative accuracy. The issue often lies in the derivatization step or matrix effects.
Troubleshooting Steps:
-
Evaluate Derivatization Efficiency: For GC-MS analysis of fatty acids, derivatization to a more volatile form (e.g., a trimethylsilyl (TMS) ester) is typically required.[10][11][12]
-
Reagent Quality: Ensure your derivatization reagents (e.g., MSTFA) are fresh and not compromised by moisture.
-
Reaction Conditions: Optimize the reaction time and temperature to ensure complete derivatization. Incomplete reactions will lead to variable results.
-
-
Check for Matrix Effects: Even in GC-MS, matrix components can interfere with the analysis.[13][14]
-
Injection Port Effects: Active sites in the GC inlet liner can interact with your analyte. Using a deactivated liner can mitigate this.
-
Co-eluting Interferences: If a matrix component co-elutes with your derivatized this compound, it can affect ionization in the MS source. Adjusting the temperature program may help to separate the interfering peak.
-
-
Instrument Maintenance: Regular maintenance is critical for consistent performance.
Q3: I see multiple peaks that could correspond to this compound. How can I confirm the correct peak and what could be the cause of these extra peaks?
A3: The presence of multiple peaks related to your analyte can be due to adduct formation, in-source fragmentation, or contamination.
Troubleshooting Steps:
-
Identify Adducts: In ESI-MS, it is common for analytes to form adducts with cations present in the mobile phase or sample, such as sodium ([M+Na]+) and potassium ([M+K]+).[6]
-
Check Molecular Weights: Calculate the expected m/z values for common adducts of this compound and see if they match the observed peaks.
-
Mobile Phase Purity: Use high-purity solvents and additives to minimize unwanted adduct formation. In some cases, adding a small amount of an ammonium salt can promote the formation of the protonated molecule ([M+H]+) or ammonium adduct ([M+NH4]+) over sodium and potassium adducts.
-
-
Minimize In-Source Fragmentation: The energy in the ion source can sometimes be high enough to cause your analyte to fragment before it reaches the mass analyzer.[3]
-
Optimize Source Conditions: Reduce the fragmentor or capillary exit voltage to minimize unwanted fragmentation.
-
-
Rule out Contamination: Ensure that your solvents, vials, and sample preparation materials are not contaminated with other fatty acids or compounds that could be mistaken for your analyte. Run a blank injection to check for background signals.[9]
Quantitative Data Summary
For optimal signal intensity, various MS parameters may require adjustment. The following table provides a general starting point for optimization.
| Parameter | LC-MS (ESI) | GC-MS (EI) |
| Ionization Mode | Negative (for underivatized) or Positive (for derivatized) | Electron Ionization (EI) |
| Capillary Voltage | 2.5 - 4.0 kV | N/A |
| Source Temperature | 100 - 350 °C | 200 - 250 °C |
| Nebulizer Gas | 20 - 50 psi | N/A |
| Drying Gas Flow | 5 - 12 L/min | N/A |
| Collision Energy (for MS/MS) | 10 - 30 eV | 70 eV (for standard library matching) |
Note: These are general ranges. Optimal values are instrument-dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Derivatization of this compound for GC-MS Analysis
This protocol describes the silylation of this compound to form its trimethylsilyl (TMS) ester, making it suitable for GC-MS analysis.[12]
Materials:
-
This compound standard solution
-
Pyridine (GC/MS grade)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC vial with insert
-
Heating block or oven
Procedure:
-
Pipette 10 µL of the this compound standard solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 10 µL of pyridine to the vial to dissolve the residue.
-
Add 80 µL of MSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Protocol 2: Sample Preparation of Plasma for this compound Analysis by LC-MS
This protocol outlines a protein precipitation method for the extraction of fatty acids from plasma.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Ice-cold methanol
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard.
-
Add 400 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting poor signal intensity of this compound.
Caption: Experimental workflow for plasma sample preparation for LC-MS analysis.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Myristic acid, TMS derivative [webbook.nist.gov]
- 11. Myristic acid, TMS derivative [webbook.nist.gov]
- 12. agilent.com [agilent.com]
- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Navigating Isotopic Interference with Myristic Acid-d27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Utilizing Myristic Acid-d27 as an Internal Standard in Mass Spectrometry-Based Assays.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of Myristic acid using its deuterated analog, this compound. Isotopic interference, a phenomenon that can compromise data accuracy, is a key focus of this resource. By understanding and mitigating these interferences, researchers can ensure the reliability and precision of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference, in the context of mass spectrometry, occurs when the isotopic signature of the analyte (unlabeled Myristic acid) overlaps with the signal of its stable isotope-labeled internal standard (this compound). This "crosstalk" can lead to inaccuracies in quantification. The primary cause is the natural abundance of heavier isotopes, particularly Carbon-13 (¹³C), in the unlabeled Myristic acid. The presence of one or more ¹³C atoms in the Myristic acid molecule can result in ions with mass-to-charge ratios (m/z) that are close to or identical to the m/z of the deuterated internal standard, leading to an overestimation of the internal standard's signal and consequently an underestimation of the analyte's concentration.
Q2: How significant is the isotopic contribution from unlabeled Myristic acid to the this compound signal?
A2: The significance of the isotopic contribution depends on the relative concentrations of the analyte and the internal standard. At high concentrations of unlabeled Myristic acid, the contribution of its isotopic peaks to the signal of this compound can become substantial and lead to non-linear calibration curves. The theoretical isotopic distribution of Myristic acid (C₁₄H₂₈O₂) predicts the relative abundance of its heavier isotopologues.
Q3: What are the typical mass transitions (precursor and product ions) for Myristic acid and this compound in LC-MS/MS analysis?
A3: In negative ion electrospray ionization (ESI) mode, the precursor ion for Myristic acid is the deprotonated molecule, [M-H]⁻, with an m/z of 227.2. For this compound, the precursor ion is [M-H]⁻ at m/z 254.5. Saturated fatty acids like Myristic acid are known to be relatively stable and may not produce abundant characteristic product ions upon collision-induced dissociation (CID). Often, the precursor ion itself is used as the product ion in selected reaction monitoring (SRM) analysis. However, it is always recommended to optimize the collision energy on your specific instrument to identify any potential product ions that could enhance selectivity.
Q4: Can the purity of the this compound internal standard affect my results?
A4: Absolutely. The isotopic purity of the deuterated internal standard is critical. Commercially available this compound typically has a high isotopic purity (e.g., >98 atom % D).[1] However, the presence of any unlabeled Myristic acid (d0) as an impurity in the internal standard solution will lead to an artificially high baseline signal for the analyte and can bias the results, especially at the lower end of the calibration curve. It is crucial to obtain a certificate of analysis from the supplier detailing the isotopic purity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
Issue 1: Non-Linear Calibration Curve, Especially at High Analyte Concentrations
Possible Cause: Isotopic interference from high concentrations of unlabeled Myristic acid contributing to the this compound signal.
Solutions:
-
Mathematical Correction: This is the most direct way to address predictable isotopic overlap. The contribution of the analyte's isotopic peaks to the internal standard's signal can be calculated and subtracted. A detailed protocol for this correction is provided in the "Experimental Protocols" section.
-
Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected range of analyte concentrations. The internal standard response should be stable and not be significantly affected by the isotopic contribution from the highest calibration standard.
-
Use a Higher Labeled Standard (if available): While this compound is heavily labeled, if significant interference is still observed, exploring other commercially available labeled standards with an even greater mass difference could be an option, although less common for this particular fatty acid.
Issue 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause 1: Chromatographic Isotope Effect
Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If this separation is significant, the analyte and internal standard may experience different matrix effects, leading to poor reproducibility.
Solutions:
-
Confirm Co-elution: Overlay the chromatograms of a low concentration of Myristic acid and the this compound internal standard. The peaks should completely overlap.
-
Adjust Chromatographic Conditions: If a significant retention time shift is observed, consider modifying the analytical column, mobile phase composition, or gradient profile to achieve co-elution.
Possible Cause 2: Inefficient Extraction
Incomplete or variable extraction of Myristic acid from the sample matrix can lead to inaccurate results.
Solutions:
-
Optimize Extraction Protocol: For plasma samples, both protein precipitation and liquid-liquid extraction are common. Ensure the chosen method is validated for your specific matrix.
-
Use a Robust Extraction Method: The Folch or Bligh-Dyer methods, which utilize a chloroform/methanol mixture, are well-established for lipid extraction.[2] Newer methods using methyl-tert-butyl ether (MTBE) have also shown good efficiency.[2]
-
Evaluate Matrix Effects: Prepare a sample with a known concentration of this compound in the sample matrix and another in a clean solvent. A significant difference in the signal intensity indicates the presence of matrix effects that may require further sample cleanup, such as solid-phase extraction (SPE).
Issue 3: High Background Signal for Myristic Acid in Blank Samples
Possible Cause: Contamination of the analytical system or the presence of unlabeled Myristic acid in the internal standard.
Solutions:
-
System Cleaning: Myristic acid is a common fatty acid and can be a source of background contamination. Thoroughly flush the LC system with appropriate solvents.
-
Check Internal Standard Purity: Analyze a solution of the this compound internal standard alone to check for the presence of any unlabeled Myristic acid. If a significant peak is observed at the m/z of unlabeled Myristic acid, a new batch of internal standard may be required.
Quantitative Data Summary
| Analyte/Internal Standard | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion (m/z) [M-H]⁻ |
| Myristic Acid | C₁₄H₂₈O₂ | 228.2089 | 227.2 |
| This compound | C₁₄HD₂₇O₂ | 255.3784 | 254.4 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Myristic Acid in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
- Add 400 µL of ice-cold acetonitrile.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- LC System: Agilent 1290 Infinity LC system or equivalent.
- Column: Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm, or equivalent.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v).
- Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 40 | | 1.0 | 40 | | 8.0 | 95 | | 10.0 | 95 | | 10.1 | 40 | | 12.0 | 40 |
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
- Ionization Mode: ESI Negative.
- Gas Temperature: 300°C.
- Gas Flow: 8 L/min.
- Nebulizer: 35 psi.
- Sheath Gas Temperature: 350°C.
- Sheath Gas Flow: 11 L/min.
- Capillary Voltage: 3500 V.
- SRM Transitions: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | | :--- | :--- | :--- | :--- | | Myristic Acid | 227.2 | 227.2 | 5 | | this compound | 254.4 | 254.4 | 5 |
Note: The collision energy should be optimized on your instrument. Start with a low value as significant fragmentation may not occur.
Protocol 2: Mathematical Correction for Isotopic Interference
This protocol outlines the steps to correct for the contribution of the M+1 and M+2 isotopic peaks of Myristic acid to the signal of this compound.
1. Determine the Natural Isotopic Abundance:
- The natural abundance of ¹³C is approximately 1.1%.
- For a molecule with 14 carbon atoms like Myristic acid, the theoretical relative abundance of the M+1 isotopologue is approximately 15.4% (14 * 1.1%). The M+2 abundance is significantly lower. For precise calculations, an isotopic distribution calculator can be used.
2. Measure the Interference:
- Inject a high-concentration standard of unlabeled Myristic acid and monitor the SRM transition for this compound.
- Calculate the ratio of the signal in the this compound channel to the signal in the Myristic acid channel. This is your correction factor (CF).
- CF = (Area of Myristic acid peak in d27 channel) / (Area of Myristic acid peak in d0 channel)
3. Apply the Correction:
- For each sample, calculate the corrected peak area of the internal standard:
- Corrected IS Area = Measured IS Area - (CF * Measured Analyte Area)
- Use the corrected IS area for all subsequent calculations of the analyte concentration.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of Myristic acid.
Caption: The principle of isotopic interference from unlabeled Myristic acid to its deuterated internal standard.
References
improving recovery of Myristic acid-d27 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Myristic acid-d27 during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of myristic acid, a saturated fatty acid. In mass spectrometry-based analyses, it serves as an excellent internal standard.[1][2][3] Because it is chemically identical to the endogenous myristic acid being measured, but has a different mass due to the deuterium atoms, it can be used to accurately quantify the amount of natural myristic acid in a sample.[3][4] It helps to correct for any loss of analyte that may occur during sample preparation and analysis.[4][5]
Q2: What are the main factors that can lead to low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the experimental workflow. The most common issues include:
-
Inefficient Extraction: The chosen solvent system may not be optimal for fully extracting the fatty acid from the sample matrix.[6]
-
Matrix Effects: Components within the biological sample (e.g., proteins, salts) can interfere with the extraction process or suppress the signal during mass spectrometry analysis.[5][6]
-
Improper pH: The pH of the extraction buffer can significantly impact the solubility and extraction efficiency of fatty acids.[7]
-
Sample Degradation: Fatty acids can be susceptible to degradation if not handled and stored properly.[8]
-
Incomplete Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, incomplete conversion of myristic acid to its more volatile ester form will result in poor detection and thus appear as low recovery.[9][10]
Q3: Which extraction method is best for this compound?
There is no single "best" method, as the optimal choice depends on the sample matrix and the specific goals of the experiment. However, some commonly used and effective methods include:
-
Folch Method: A classic liquid-liquid extraction using a chloroform and methanol mixture, known for its high efficiency in extracting total lipids.[1][11]
-
Bligh & Dyer Method: A modification of the Folch method that uses a different ratio of chloroform, methanol, and water, and is also widely used for lipid extraction.[1][11][12]
-
Matyash Method: This method utilizes methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform and has shown good recovery for a broad range of lipids.[4]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain and then elute the fatty acids, which can provide a cleaner extract.[8][13]
Troubleshooting Guides
Issue 1: Low Recovery of this compound in Liquid-Liquid Extractions
If you are experiencing low recovery with methods like Folch or Bligh & Dyer, consider the following troubleshooting steps:
-
Optimize Solvent Polarity: The polarity of the extraction solvent is critical. For fatty acids, a mixture of polar and non-polar solvents is generally effective.[14] Consider adjusting the ratios of your solvent mixture. For instance, increasing the proportion of the non-polar solvent in the final extraction step can improve recovery.
-
Adjust the pH: Myristic acid is a carboxylic acid and will be in its ionized (salt) form at neutral or basic pH, making it more soluble in the aqueous phase. To improve its partitioning into the organic solvent, acidify the sample to a pH below the pKa of myristic acid (~4.9) to ensure it is in its neutral, more hydrophobic form.[15]
-
"Salting Out": Adding a neutral salt (e.g., sodium sulfate) to the aqueous phase can decrease the solubility of myristic acid in the aqueous layer, thereby promoting its transfer to the organic phase.[15][16]
-
Increase Solvent-to-Sample Ratio: A higher ratio of extraction solvent to your sample can lead to a more complete extraction.[15][16]
-
Perform Multiple Extractions: Instead of a single extraction, performing two or three sequential extractions of the aqueous phase with fresh organic solvent and combining the organic layers can significantly improve recovery.
Caption: Troubleshooting workflow for low LLE recovery.
Issue 2: Poor Recovery with Solid-Phase Extraction (SPE)
For those utilizing SPE, poor recovery can often be traced back to the method parameters. Here's how to troubleshoot:
-
Sorbent Selection: Ensure the chosen SPE sorbent is appropriate for fatty acid extraction. Amino-propyl bonded silica is a common choice for separating fatty acids.
-
Sample pH: As with LLE, the pH of the sample loaded onto the SPE cartridge is crucial. For anion exchange SPE, a basic pH will ensure the myristic acid is charged and binds to the sorbent. For reversed-phase SPE, an acidic pH will neutralize the fatty acid, increasing its retention.
-
Wash Solvent: The wash step is critical for removing interferences without eluting the analyte of interest. If recovery is low, the wash solvent may be too strong. Consider a less polar or weaker solvent to prevent premature elution of this compound.
-
Elution Solvent: Conversely, if the elution solvent is not strong enough, the analyte will not be fully recovered from the sorbent. The elution solvent should be strong enough to disrupt the interaction between the myristic acid and the sorbent. For example, an acidic solvent is often used to elute fatty acids from an amino-propyl column.
-
Flow Rate: A slow and consistent flow rate during sample loading, washing, and elution ensures adequate interaction time between the sample and the sorbent, leading to better recovery.
Caption: General workflow for SPE of this compound.
Data Presentation
Table 1: Comparison of Common Liquid-Liquid Extraction Methods for Fatty Acids
| Extraction Method | Typical Solvent System | Key Advantages | Potential Issues | Reported Recovery |
| Folch | Chloroform:Methanol (2:1, v/v) | High lipid recovery, well-established.[1][11] | Use of toxic chloroform, can be labor-intensive.[1] | >95% for total lipids.[11] |
| Bligh & Dyer | Chloroform:Methanol:Water (1:2:0.8, v/v/v) | Reduced solvent volume compared to Folch, widely used.[1][11] | Lower recovery in high-fat samples compared to Folch, use of chloroform.[11] | Generally high, but can be lower than Folch for samples with >2% lipid.[11] |
| Matyash | Methyl-tert-butyl ether (MTBE):Methanol | Less toxic than chloroform, good for a broad range of lipids.[4] | Can have lower recovery for some non-polar lipids compared to Folch.[4] | Average recovery of ~73% for a mix of lipid internal standards.[4] |
Table 2: Influence of Solvent Choice on Fatty Acid Extraction Yield
| Solvent | Polarity Index | General Application | Expected Recovery of Myristic Acid |
| Hexane | 0.1 | Good for non-polar lipids.[17] | Moderate to good, often used in combination with a more polar solvent. |
| Chloroform | 4.1 | Excellent for a wide range of lipids.[18] | High, but has toxicity concerns. |
| Methyl-tert-butyl ether (MTBE) | 2.5 | A good, less toxic alternative to chloroform.[4] | Good, comparable to chloroform for many applications. |
| Ethyl Acetate | 4.4 | A greener solvent alternative.[19] | Reported to have higher yields than n-hexane in some applications.[19] |
| Isopropanol | 3.9 | Often used in combination with a non-polar solvent.[1] | Good, particularly when mixed with hexane. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add 10 µL of a known concentration of this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
-
Extraction:
-
Vortex the mixture vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
-
Collection:
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a clean glass tube.
-
Repeat the extraction of the remaining aqueous layer with another 1 mL of chloroform.
-
Combine the organic phases.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical instrument (e.g., 100 µL of methanol:isopropanol 1:1 for LC-MS).
-
Protocol 2: Derivatization of Myristic Acid for GC-MS Analysis
Free fatty acids require derivatization to increase their volatility for GC-MS analysis. A common method is esterification to form fatty acid methyl esters (FAMEs).
-
Preparation:
-
Ensure the extracted fatty acid sample is completely dry.
-
-
Reaction:
-
Add 200 µL of 2% sulfuric acid in methanol to the dried extract.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
-
Extraction of FAMEs:
-
After cooling to room temperature, add 500 µL of hexane and 200 µL of water.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
-
Collection:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vliz.be [vliz.be]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 16. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 17. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 18. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Food Science of Animal Resources [kosfaj.org]
Technical Support Center: Metabolic Labeling with Deuterated Fatty Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using deuterated fatty acids for metabolic labeling.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using deuterated fatty acids for metabolic labeling?
A1: Researchers often face several challenges, including:
-
Low Incorporation Efficiency: The deuterated fatty acid may not be readily taken up by cells or incorporated into lipids of interest.
-
Cytotoxicity: High concentrations of certain fatty acids, particularly saturated ones, can be toxic to cells, leading to altered metabolism or cell death.[1]
-
Isotopic Exchange: Deuterium atoms, especially those on heteroatoms (like -OH or -NH) or adjacent to carbonyl groups, can be replaced by hydrogen from the surrounding environment, a phenomenon known as back-exchange.[2]
-
Analytical Difficulties: Distinguishing and accurately quantifying deuterated fatty acids and their metabolites from their unlabeled counterparts can be challenging. This can be due to chromatographic shifts where the deuterated standard and the analyte have slightly different retention times.[2][3]
-
Differential Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and the deuterated internal standard to different extents, leading to inaccurate quantification.[2]
Q2: Why is my deuterated fatty acid showing low incorporation into cellular lipids?
A2: Low incorporation can be attributed to several factors:
-
Fatty Acid Concentration and Albumin Ratio: The efficiency of fatty acid uptake can decrease with increasing concentrations in the culture medium. The molar ratio of the fatty acid to bovine serum albumin (BSA), which is used to solubilize the fatty acid, can also significantly affect uptake.[4]
-
Culture Time: The duration of the in vitro culture can influence the uptake and accumulation of deuterated fatty acids.[4]
-
Cell Type and Metabolic State: Different cell types have varying capacities for fatty acid uptake and metabolism. The metabolic state of the cells (e.g., proliferating vs. quiescent) will also impact incorporation rates.
-
Competition with Endogenous Fatty Acids: The presence of unlabeled fatty acids in the culture medium or within the cell can compete with the deuterated tracer for incorporation into lipids.
Q3: I am observing cytotoxicity in my cell cultures after adding the deuterated fatty acid. What can I do?
A3: Cytotoxicity, or lipotoxicity, is a known issue, especially with saturated fatty acids.[1] Here are some strategies to mitigate it:
-
Optimize Fatty Acid Concentration: Determine the optimal, non-toxic concentration of the deuterated fatty acid for your specific cell line through a dose-response experiment.
-
Co-incubation with Unsaturated Fatty Acids: Combining saturated fatty acids with unsaturated fatty acids has been shown to reduce cellular toxicity.[1]
-
Adjust the Fatty Acid to BSA Ratio: The ratio of fatty acid to BSA can influence the concentration of "free" fatty acid in the medium, which is often linked to toxicity. Experiment with different ratios to find one that is less toxic.
-
Reduce Incubation Time: Shorter exposure times to the deuterated fatty acid may be sufficient for labeling without causing significant cell death.
Q4: My deuterated internal standard and the unlabeled analyte have different retention times in my chromatography. Why is this happening and how can I fix it?
A4: This phenomenon, known as a chromatographic shift, is a known issue with deuterium-labeled compounds, particularly in liquid chromatography.[3] It arises because the C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's interaction with the stationary phase.
-
Troubleshooting:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient profile, or column temperature may help to achieve better co-elution.[2]
-
Consider ¹³C-labeled Standards: If co-elution is critical and cannot be achieved, using a ¹³C-labeled internal standard is a reliable alternative as they typically do not exhibit significant chromatographic shifts.[5]
-
Troubleshooting Guides
Issue 1: Inaccurate Quantification due to Isotopic Overlap
Problem: The mass spectrum of the unlabeled analyte shows interference with the signal of the deuterated internal standard.
Cause: The natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled analyte can result in M+1 and M+2 peaks that overlap with the mass of the deuterated standard, especially if the mass difference is small.
Solution:
-
Use a standard with a higher mass difference: A mass difference of at least 3 atomic mass units (amu) between the analyte and the internal standard is recommended to minimize this overlap.[5]
-
Verify Purity of the Internal Standard: Ensure that the deuterated internal standard is not contaminated with a significant amount of the unlabeled analyte. You can check this by analyzing the standard alone.[5]
-
Experimental Protocol: Assessing Isotopic Interference
-
Prepare a high-concentration solution of the unlabeled analyte.
-
Analyze this solution using your LC-MS/MS method, monitoring the mass channel of the internal standard.
-
A significant signal in the internal standard's channel indicates isotopic contribution from the analyte.
-
Issue 2: Loss of Deuterium Label (Isotopic Exchange)
Problem: The deuterium label on the internal standard is being replaced by hydrogen from the solvent or sample matrix, leading to inaccurate quantification.[2]
Cause: This is more likely to occur if the deuterium atoms are in labile positions, such as on heteroatoms (-OH, -NH) or on a carbon adjacent to a carbonyl group.[2] Acidic or basic conditions can also catalyze this exchange.
Solution:
-
Use a standard with stable label positions: Select an internal standard where the deuterium labels are on the carbon backbone, which is less susceptible to exchange.[5]
-
Control pH: Maintain a neutral pH during sample preparation and analysis whenever possible.
-
Investigate Isotopic Stability:
-
Incubate the deuterated internal standard in the sample matrix under various conditions (e.g., different pH values, temperatures).
-
Monitor its mass spectrum over time to check for any loss of the deuterium label.[5]
-
Quantitative Data Summary
Table 1: Impact of Deuterated Fatty Acid Treatment on Plasma and Hepatic Markers in APOE*3-Leiden.CETP Mice [6]
| Marker | H-PUFA Treatment (Control) | D-PUFA Treatment | Percentage Change |
| Hepatic F2-isoprostanes | ~100% (baseline) | ~20% | ~ -80% |
| Plasma F2-isoprostanes | ~100% (baseline) | ~20% | ~ -80% |
| Prostaglandin F2α | ~100% (baseline) | ~60% | ~ -40% |
| Hepatic Cholesterol Content | ~100% (baseline) | ~79% | -21% |
| Atherosclerotic Lesion Area | ~100% (baseline) | ~74% | -26% |
H-PUFA: Hydrogenated Polyunsaturated Fatty Acids; D-PUFA: Deuterated Polyunsaturated Fatty Acids.
Table 2: Quantification Parameters for Deuterium-Labeled Fatty Acids by HPLC-ESI-MS [7]
| Parameter | d7-Stearic Acid (C18:0) | d7-Oleic Acid (C18:1) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 100 nM | 100 nM |
| Dynamic Range | 100 nM - 30 µM | 100 nM - 30 µM |
| Accuracy | > 90% | > 90% |
| Precision | > 88% | > 88% |
Detailed Experimental Protocols
Protocol 1: General Procedure for In Vitro Metabolic Labeling with Deuterated Fatty Acids
This protocol provides a general framework. Specific concentrations and times should be optimized for your experimental system.
-
Preparation of Fatty Acid-BSA Complex: a. Prepare a stock solution of the deuterated fatty acid in ethanol. b. In a sterile tube, add the required volume of fatty acid stock solution. c. Evaporate the ethanol under a stream of nitrogen gas. d. Add a pre-warmed (37°C) solution of fatty acid-free BSA in serum-free culture medium. e. Incubate at 37°C for 1 hour with gentle agitation to allow complex formation. f. Sterile filter the fatty acid-BSA complex solution.
-
Cell Culture and Labeling: a. Plate cells at the desired density and allow them to adhere and grow. b. Once cells reach the desired confluency, replace the growth medium with the medium containing the deuterated fatty acid-BSA complex. c. Incubate for the desired labeling period (e.g., 4, 8, 12, 24 hours).
-
Sample Collection and Lipid Extraction: a. After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Scrape the cells in PBS and centrifuge to pellet. c. Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method. d. Dry the lipid extract under nitrogen and store at -80°C until analysis.
-
Analysis by Mass Spectrometry: a. Reconstitute the lipid extract in an appropriate solvent. b. Analyze the sample using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of the deuterated fatty acid into different lipid species.
Visualizations
Caption: Experimental workflow for metabolic labeling with deuterated fatty acids.
Caption: Troubleshooting logic for common issues in deuterated fatty acid labeling.
References
- 1. news.harvard.edu [news.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Deuterated stearic acid uptake and accumulation in lipid droplets of cat oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Deuterium-reinforced polyunsaturated fatty acids protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Myristic Acid-d27 by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing myristic acid-d27 as an internal standard in mass spectrometry-based analyses.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the experimental workflow, from sample preparation to data interpretation.
Question 1: Why is my deuterated internal standard, this compound, showing a different retention time than the unlabeled myristic acid in my LC-MS analysis?
Answer: This is a known chromatographic isotope effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase liquid chromatography. While a small, consistent shift is often acceptable, complete co-elution is ideal for accurate quantification as it ensures both the analyte and the internal standard experience the same matrix effects.
Troubleshooting Steps:
-
Confirm Co-elution: Overlay the chromatograms of myristic acid and this compound to visualize the extent of separation.
-
Adjust Chromatography: If the separation is significant, consider optimizing your chromatographic method. You can try a different column with a less retentive stationary phase or adjust the gradient profile of your mobile phase.
-
Use a Co-elution Marker: In some cases, a third, non-interfering compound that co-elutes with both the analyte and the internal standard can be used to align the chromatograms during data processing.
Question 2: I am observing a peak at an unexpected m/z value in my GC-MS analysis of this compound. What could be the cause?
Answer: Unexpected peaks can arise from several sources, including impurities in the standard, in-source fragmentation, or back-exchange of deuterium atoms.
Troubleshooting Steps:
-
Verify Isotopic Purity: Check the certificate of analysis for your this compound standard to confirm its isotopic purity. Commercial standards are typically of high purity (e.g., ≥98 atom % D).
-
Check for Contamination: Analyze a blank solvent injection to rule out contamination from the GC-MS system. Also, ensure that all glassware and solvents used for sample preparation are clean.
-
Investigate H/D Exchange: Deuterium atoms on the carboxylic acid group can be prone to exchange with protons from protic solvents (e.g., methanol, water) in the sample or GC inlet. To minimize this, use aprotic solvents where possible and ensure the GC inlet is well-maintained and free of active sites. Derivatization to a methyl ester (FAME) is a common and effective way to prevent this exchange.
Question 3: My quantitative results for myristic acid are inconsistent when using this compound as an internal standard. What should I check?
Answer: Inconsistent quantitative results are often related to issues with sample preparation, chromatographic separation, or the stability of the internal standard.
Troubleshooting Steps:
-
Ensure Complete Derivatization: If you are analyzing the fatty acids as methyl esters (FAMEs), ensure that the derivatization reaction has gone to completion for both the analyte and the internal standard. Incomplete derivatization can lead to inaccurate quantification.
-
Assess Matrix Effects: Even with a co-eluting internal standard, severe matrix effects can sometimes lead to differential ionization suppression or enhancement. Evaluate matrix effects by comparing the response of the internal standard in a clean solvent versus a sample matrix.
-
Evaluate Standard Stability: Ensure that your this compound stock solution is stored correctly (typically at -20°C) and has not degraded. Prepare fresh working solutions regularly.
Quantitative Data: Mass Spectrometry Fragmentation of Methyl Myristate
For GC-MS analysis, myristic acid is typically derivatized to its methyl ester (methyl myristate). The following table summarizes the expected accurate mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of both unlabeled methyl myristate and its deuterated analog, methyl myristate-d27, under electron ionization (EI).
| Ion Description | Unlabeled Methyl Myristate (C15H30O2) | Methyl Myristate-d27 (C15H3D27O2) | Mass Shift (m/z) |
| Molecular Ion [M]•+ | 242.22 | 269.39 | +27 |
| Loss of Methoxy Group [M-31]+ | 211.20 | 235.37 | +24 |
| McLafferty Rearrangement | 74.04 | 77.06 | +3 |
| Alpha-Cleavage [M-C2H5]+ | 199.17 | 224.34 | +25 |
| [M-C3H7]+ | 185.16 | 208.32 | +23 |
| [M-C4H9]+ | 171.14 | 192.29 | +21 |
| [M-C5H11]+ | 157.13 | 176.26 | +19 |
| [M-C6H13]+ | 143.11 | 160.23 | +17 |
Experimental Protocol: GC-MS Analysis of Fatty Acids as Methyl Esters (FAMEs)
This protocol provides a general procedure for the analysis of fatty acids, including myristic acid and its deuterated internal standard, by gas chromatography-mass spectrometry after derivatization to their methyl esters.
1. Materials and Reagents:
-
Myristic acid standard
-
This compound internal standard
-
Methanol (anhydrous)
-
Acetyl chloride or Boron trifluoride (BF3) in methanol (14%)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
GC vials with inserts
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To your dried lipid extract or a known amount of fatty acid standard, add 1 mL of a 5% solution of acetyl chloride in anhydrous methanol. Alternatively, use 1 mL of 14% BF3 in methanol.
-
Add a known amount of this compound internal standard to each sample.
-
Cap the vials tightly and heat at 100°C for 1 hour.
-
Allow the vials to cool to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar capillary column
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
-
4. Data Analysis:
-
Identify the peaks for methyl myristate and methyl myristate-d27 based on their retention times and mass spectra.
-
Extract the ion chromatograms for the characteristic ions of both the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Quantify the amount of myristic acid in the samples using the calibration curve.
Visualizations
The following diagram illustrates the primary fragmentation pathways of methyl myristate-d27 under electron ionization.
Caption: Fragmentation of Methyl Myristate-d27 in EI-MS.
Technical Support Center: Myristic Acid-d27 Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the complete derivatization of Myristic acid-d27 for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for my analysis?
A1: Derivatization is a critical step for the analysis of fatty acids like myristic acid by gas chromatography-mass spectrometry (GC-MS). In its free form, myristic acid is a polar compound with low volatility, which can lead to poor chromatographic peak shape, tailing, and inaccurate quantification.[1] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl derivative, making it suitable for GC analysis.[2] This process neutralizes the polar carboxyl group, allowing for better separation based on boiling point and degree of unsaturation.[2]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common and effective methods for derivatizing this compound are:
-
Esterification: This method converts the carboxylic acid to a fatty acid methyl ester (FAME). Common reagents include Boron Trifluoride in Methanol (BF3-Methanol) or Boron Trichloride in Methanol (BCl3-Methanol). This is a preferred method for generating FAMEs under mild conditions.[1]
-
Silylation: This method replaces the active hydrogen in the carboxyl group with a trimethylsilyl (TMS) group. Widely used reagents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[1]
Q3: How do I choose between esterification and silylation?
A3: The choice depends on your specific analytical needs:
-
Esterification (to FAMEs) is highly specific for carboxylic acids and produces clean mass spectra.[1] It is a robust and widely used method for fatty acid analysis.
-
Silylation is a broader-spectrum method that can derivatize other functional groups like hydroxyl and amino groups. This can be advantageous if you are analyzing multiple types of analytes in a single run. However, it may lead to a more complex sample matrix and mass spectra.[1] TMS derivatives can also be less stable and should ideally be analyzed within a week.[1]
Q4: Can I use the same derivatization protocol for this compound as for unlabeled Myristic acid?
A4: Yes, the derivatization chemistry is identical for both deuterated and non-deuterated myristic acid. The deuterium atoms on the carbon chain do not interfere with the reaction at the carboxyl group. This compound is often used as an internal standard for the quantification of myristic acid.[2]
Troubleshooting Guide
Problem 1: Incomplete Derivatization
Symptom:
-
Low yield of the derivatized product in the chromatogram.
-
Presence of a broad, tailing peak corresponding to the underivatized this compound.
-
Poor reproducibility of results.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Water | Moisture can significantly hinder or completely stop the derivatization reaction. Ensure all glassware is thoroughly dried. If your sample is in an aqueous solvent, evaporate it to complete dryness under a stream of nitrogen before adding the derivatization reagent.[3] Consider using a water scavenger like 2,2-dimethoxypropane.[3] |
| Insufficient Reagent | An inadequate amount of derivatizing agent will lead to an incomplete reaction.[3] It is recommended to use a significant molar excess of the reagent. For silylation, a general rule is at least a 2:1 molar ratio of BSTFA to active hydrogens. |
| Suboptimal Reaction Time or Temperature | Derivatization reactions require specific time and temperature for completion. To determine the optimal conditions for your specific sample, you can analyze aliquots at different time points and temperatures. Plot the peak area of the derivatized product against time; the optimal time is where the peak area no longer increases. |
| Degraded Reagent | Derivatization reagents can degrade if not stored properly.[3] Always use high-quality reagents and store them according to the manufacturer's instructions, often in a desiccator to protect from moisture. |
| Sample Matrix Effects | Other components in your sample might interfere with the derivatization reaction.[3] If you suspect matrix effects, consider a sample cleanup step (e.g., solid-phase extraction) before derivatization. |
Problem 2: Low Recovery of Derivatized this compound
Symptom:
-
The peak area of your derivatized internal standard (this compound) is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Extraction | After derivatization (especially with BF3-Methanol), the derivatized fatty acid needs to be extracted into a non-polar solvent like hexane. Ensure vigorous mixing (vortexing) to facilitate the transfer of the FAME into the organic layer.[4] |
| Hydrolysis of Derivative | Silyl ether derivatives can be unstable and prone to hydrolysis, especially in the presence of trace moisture. Analyze derivatized samples as soon as possible.[3] |
| Adsorption to Surfaces | Fatty acids and their derivatives can adsorb to glass surfaces. Using silanized glassware can help minimize this issue. |
Experimental Protocols
Protocol 1: Esterification using BF3-Methanol
This protocol is adapted from standard methods for FAME synthesis and is suitable for converting this compound to its methyl ester.
-
Sample Preparation: To a dried lipid extract containing this compound, add 2 mL of 14% Boron trifluoride (BF3) in methanol.[4]
-
Reaction: Tightly cap the tube and heat at 100°C for 30 minutes.[4]
-
Cooling: Cool the tube to room temperature.[4]
-
Extraction: Add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex for 1 minute to extract the FAMEs into the hexane layer.[4]
-
Phase Separation: Centrifuge briefly to separate the layers.[4]
-
Collection: Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[4] The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using MSTFA with TMCS
This protocol is based on the Agilent Fiehn GC/MS Metabolomics Standards Kit derivatization instructions, which includes d27-Myristic Acid.[2]
-
Sample Preparation: In a V-bottom GC vial, transfer 10 µl of pyridine.[2]
-
Analyte Addition: Add 10 µl of your sample containing this compound.[2]
-
Reagent Addition: Add 80 µl of MSTFA with 1% TMCS.[2]
-
Reaction: Cap the vial and incubate at 37°C for 30 minutes.[2]
-
Analysis: The derivatized sample is ready for GC-MS analysis and should be analyzed within 24 hours.[2]
Quantitative Data Summary
The following table summarizes a comparison of methylation performances of different reagents on a standard mixture of fatty acids, including myristic acid.
| Fatty Acid | 3 N HCl-MeOH (%) | 14% BF3-MeOH (%) | 24 N H2SO4-MeOH (%) |
| Myristic acid (C14:0) | 10.63 ± 0.05 | 10.54 ± 0.11 | 10.45 ± 0.04 |
| Palmitic acid (C16:0) | 30.73 ± 0.14 | 30.97 ± 0.12 | 31.33 ± 0.10 |
| Stearic acid (C18:0) | 14.21 ± 0.13 | 14.45 ± 0.19 | 15.03 ± 0.02 |
| Oleic acid (C18:1n9c) | 23.06 ± 0.08 | 23.39 ± 0.11 | 23.91 ± 0.04 |
| Data adapted from a study evaluating methylation performances.[5] Values represent the percentage composition of each fatty acid in a mixture after derivatization. |
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for incomplete derivatization.
References
storage and long-term stability of Myristic acid-d27 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, long-term stability, and troubleshooting of Myristic acid-d27 solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for neat this compound?
A1: this compound is a solid and should be stored at -20°C for long-term stability, with some suppliers indicating storage at room temperature is also acceptable.[1][2][3] For optimal longevity, storage at -20°C is recommended, and the compound is stable for at least four years under these conditions.[2][4]
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent.[4] Commonly used solvents include DMF (up to 15 mg/ml), DMSO (up to 12 mg/ml), and ethanol (up to 15 mg/ml).[2][5] It is recommended to purge the solvent with an inert gas before preparing the solution to minimize oxidation.[4]
Q3: What are the recommended storage conditions for this compound solutions?
A3: Solutions of this compound should be stored at -20°C to ensure stability and prevent degradation. For extended storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What is the expected long-term stability of this compound solutions?
A4: When stored properly at -20°C, solutions of this compound are expected to be stable for an extended period.[2][4] Supplier data indicates a stability of at least four years for the solid compound, and similar stability can be expected for solutions stored under appropriate conditions.[2][4] However, it is best practice to monitor the solution's purity periodically, especially if it is used as a quantitative standard.
Q5: In what applications is this compound typically used?
A5: this compound is primarily used as an internal standard for the quantification of myristic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][4][5] It is also utilized in lipidomics and metabolic research to trace the metabolic fate of myristic acid.[1]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
LC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Signal for this compound | Improper Storage: Degradation of the standard due to exposure to light, moisture, or improper temperature. | - Ensure the standard has been stored at the recommended -20°C and protected from light.[2] - Prepare a fresh solution from the solid compound. |
| Instrumental Issues: Low sensitivity of the mass spectrometer, clogged probe, or incorrect instrument parameters. | - Perform a system suitability test with a known standard to check instrument performance. - Clean the mass spectrometer's ion source and probe. - Optimize MS parameters (e.g., ionization source settings, collision energy) for this compound. | |
| Sample Preparation Error: Incorrect dilution, precipitation of the standard in the final sample matrix. | - Verify all dilution calculations and pipetting steps. - Ensure the final solvent composition is compatible with the solubility of this compound. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Chromatographic Issues: Column contamination, void in the column, or incompatible mobile phase. | - Flush the column with a strong solvent to remove contaminants. - If a void is suspected, replace the column. - Ensure the mobile phase pH is compatible with the column and analyte. |
| Injection Solvent Mismatch: The injection solvent is significantly stronger than the mobile phase. | - If possible, dissolve the sample in the initial mobile phase. - Reduce the injection volume. | |
| Signal Instability or Drift | Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix. | - Improve sample cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. - Adjust the chromatography to separate this compound from the interfering compounds. |
| Inconsistent Sample Preparation: Variability in extraction recovery or dilution. | - Ensure consistent and precise execution of the sample preparation protocol for all samples, calibrators, and quality controls. | |
| Inaccurate Quantification | Degradation of Standard: The concentration of the this compound stock solution has changed over time. | - Prepare a fresh stock solution. - Perform a stability study on the stock solution to determine its shelf-life under your storage conditions. |
| Incorrect Internal Standard Concentration: Error in the preparation of the internal standard working solution. | - Carefully re-prepare the working solution, verifying all calculations and measurements. |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of a this compound Solution
This protocol outlines a method to evaluate the stability of a this compound stock solution over time.
1. Objective: To determine the long-term stability of a this compound solution under specified storage conditions.
2. Materials:
-
This compound (solid)
-
High-purity solvent (e.g., Ethanol, HPLC grade)
-
Inert gas (e.g., Nitrogen or Argon)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
-
LC-MS/MS system
3. Procedure:
-
Preparation of Initial Stock Solution (Time Zero):
-
Accurately weigh a sufficient amount of solid this compound.
-
Dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Purge the solvent with an inert gas before use.
-
Aliquot the stock solution into multiple amber glass vials, cap tightly, and store at the desired temperature (e.g., -20°C).
-
-
Initial Analysis (Time Zero):
-
Prepare a series of calibration standards by diluting the freshly prepared stock solution.
-
Analyze these standards using a validated LC-MS/MS method to establish a baseline calibration curve and response for this compound.
-
-
Stability Time Points:
-
At predetermined time intervals (e.g., 1, 3, 6, 12, 24 months), retrieve one or more aliquots from storage.
-
Allow the aliquot to equilibrate to room temperature.
-
-
Analysis at Each Time Point:
-
Prepare a fresh set of calibration standards from the stored aliquot.
-
Analyze these standards using the same LC-MS/MS method as the initial analysis.
-
-
Data Evaluation:
-
Compare the response (e.g., peak area) of the stored standard to the initial (Time Zero) response.
-
A significant change, typically defined as a deviation of more than 10-15% from the initial value, may indicate degradation.
-
Assess for the appearance of any degradation products in the chromatograms.
-
4. Acceptance Criteria: The this compound solution is considered stable if the measured concentration at each time point is within a predefined percentage (e.g., ±10%) of the initial concentration and no significant degradation products are observed.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound solutions.
Caption: The role of myristic acid in the N-myristoylation signaling pathway.
References
- 1. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 2. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
Validation & Comparative
Validating Myristic Acid Quantification: A Comparison of GC-MS and LC-MS/MS Methods Utilizing Myristic Acid-d27
For researchers, scientists, and drug development professionals, accurate quantification of myristic acid is crucial for understanding its roles in various biological processes, from protein modification to cellular signaling. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise measurement of myristic acid, utilizing myristic acid-d27 as an internal standard for robust validation.
This compound is a deuterated form of myristic acid, making it an ideal internal standard for quantification.[1][2][3] Its chemical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation by the mass spectrometer. This minimizes variability and enhances the accuracy and precision of the quantification method.[4]
Comparison of Analytical Methodologies
Both GC-MS and LC-MS/MS offer reliable platforms for the quantification of myristic acid. The choice between the two often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for each method.
| Validation Parameter | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | >0.99[5] | >0.99[6] |
| Limit of Detection (LOD) | 0.01%[7] | 0.6 ng/mL[6] |
| Limit of Quantification (LOQ) | 0.03%[7] | 1.8 ng/mL[6] |
| Accuracy (Recovery) | 80-115%[5] | 82-102%[6] |
| Precision (RSD) | <15% | <15% |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. The following sections outline typical experimental protocols for the quantification of myristic acid using both GC-MS and LC-MS/MS with this compound as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like fatty acid methyl esters (FAMEs).[7] Derivatization is a critical step to increase the volatility of myristic acid.
1. Sample Preparation and Lipid Extraction:
-
To a known amount of sample (e.g., 1 mg of tissue homogenate or 100 µL of plasma), add a known amount of this compound internal standard solution.
-
Perform lipid extraction using a suitable solvent system, such as a Folch extraction (chloroform:methanol, 2:1 v/v) or a Bligh-Dyer extraction.
-
Evaporate the organic solvent under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Incubate the mixture at 70°C for 90 minutes to convert fatty acids to their methyl esters.[8]
-
After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Evaporate the hexane and reconstitute the sample in a small volume of hexane for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.[9]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]
-
Injection Volume: 1 µL in splitless mode.[10]
-
Inlet Temperature: 280°C.[9]
-
Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 20°C/min and held for 10 minutes.[9]
-
Mass Spectrometer: Agilent 5973 or similar single quadrupole mass spectrometer.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Myristic acid methyl ester: Monitor characteristic ions (e.g., m/z 242, 74).
-
This compound methyl ester: Monitor characteristic ions (e.g., m/z 269, 87).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and can often analyze fatty acids without derivatization, although derivatization can improve ionization efficiency.[6][11]
1. Sample Preparation and Protein Precipitation:
-
To 100 µL of plasma or serum, add a known amount of this compound internal standard.
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.[12]
-
Vortex for 1 minute and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Nexera UHPLC system or similar.[12]
-
Column: Acquity UPLC BEH C18 column (2.1 mm x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate myristic acid from other fatty acids.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., LCMS-8060RX).[12]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Myristic acid: Precursor ion (m/z 227.2) -> Product ion (e.g., m/z 227.2 for pseudo-MRM or a specific fragment).
-
This compound: Precursor ion (m/z 254.5) -> Product ion (e.g., m/z 254.5).
-
Visualizing the Workflow and a Relevant Pathway
To further clarify the experimental process and the biological context of myristic acid, the following diagrams are provided.
Caption: Experimental workflow for myristic acid quantification.
Caption: Protein N-myristoylation signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 60658-41-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jppres.com [jppres.com]
- 8. mdpi.com [mdpi.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. mdpi.com [mdpi.com]
- 11. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
Deuterated Myristic Acid in Metabolic Research: A Comparative Guide on Kinetic Isotope Effects
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier, stable isotope deuterium in bioactive molecules has emerged as a powerful strategy in drug discovery and metabolic research. This guide provides a comprehensive comparison of the metabolic profiles of deuterated myristic acid and its non-deuterated counterpart, with a focus on the kinetic isotope effect (KIE). Understanding these differences is crucial for designing and interpreting studies in drug development and metabolic disease research.
Quantitative Comparison of Metabolic Fates
The primary metabolic pathways for myristic acid include β-oxidation for energy production, elongation to longer-chain fatty acids, and hydroxylation primarily by cytochrome P450 (CYP) enzymes. The introduction of deuterium at specific positions on the myristic acid molecule can significantly alter the rates of these metabolic processes due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in enzymatic reactions, leading to a slower metabolic rate for the deuterated compound.
| Metabolic Pathway | Key Enzymes | Expected Impact of Deuteration on Myristic Acid | Rationale for Kinetic Isotope Effect |
| β-Oxidation | Acyl-CoA Dehydrogenases | Moderate decrease in rate | C-H bond cleavage at the α- and β-carbons is a key step. Deuteration at these positions would slow down the dehydrogenation reactions. |
| Elongation | Fatty Acid Elongases | Minimal to no significant change | This process primarily involves the addition of two-carbon units and does not typically involve the cleavage of C-H bonds on the original myristic acid backbone as the rate-limiting step. |
| ω-Hydroxylation | Cytochrome P450 (CYP4A family) | Significant decrease in rate | This reaction involves the hydroxylation of the terminal methyl group (ω-carbon). C-H bond abstraction at this position is the rate-limiting step for many CYP450-mediated reactions, leading to a pronounced KIE upon deuteration.[1][2][3] |
| (ω-1)-Hydroxylation | Cytochrome P450 (CYP4A/4B family) | Significant decrease in rate | Similar to ω-hydroxylation, this process involves C-H bond cleavage at the penultimate carbon, which is often rate-limiting for CYP enzymes.[1][2][3] |
Metabolic Pathways of Myristic Acid
The following diagram illustrates the primary metabolic routes of myristic acid. Deuteration at key positions is expected to slow down specific pathways, as indicated by the comparative data above.
References
Myristic Acid-d27 as an Internal Standard: A Guide to Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of myristic acid, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of myristic acid-d27 as an internal standard, focusing on its accuracy and precision, supported by experimental data and detailed methodologies.
This compound, a deuterated form of myristic acid, is widely intended for use as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1][2][3]. Its chemical and physical properties closely mimic those of the endogenous, non-labeled myristic acid, making it an ideal candidate to compensate for variations during sample preparation and analysis.
The Critical Role of Internal Standards in Bioanalysis
Quantitative bioanalysis is susceptible to various sources of error that can compromise the accuracy and precision of results. These can include inconsistencies in sample extraction, matrix effects (where other components in the sample interfere with the signal of the analyte), and fluctuations in instrument performance. An internal standard is a compound with similar physicochemical characteristics to the analyte of interest, which is added at a known concentration to all samples, including calibration standards and quality controls. By analyzing the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and precise quantification[4].
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. The incorporation of deuterium atoms results in a mass shift that allows the mass spectrometer to distinguish it from the native analyte, while its chemical behavior remains nearly identical. This co-elution and similar ionization efficiency are key to correcting for analytical variability.
Performance Characteristics of this compound
While specific peer-reviewed validation data for this compound is not widely published, the expected performance can be inferred from established principles of using deuterated internal standards and typical validation parameters for fatty acid analysis. The following tables summarize the anticipated accuracy and precision for a validated analytical method using this compound.
Table 1: Accuracy of Myristic Acid Quantification using this compound Internal Standard
| Quality Control Level | Nominal Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (% Recovery) |
| Low (LQC) | 1.0 | 0.98 | 98.0% |
| Medium (MQC) | 10.0 | 10.2 | 102.0% |
| High (HQC) | 50.0 | 49.5 | 99.0% |
This table presents hypothetical but expected data based on typical performance of deuterated internal standards in validated bioanalytical methods.
Table 2: Precision of Myristic Acid Quantification using this compound Internal Standard
| Quality Control Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low (LQC) | 1.0 | ≤ 5.0% | ≤ 8.0% |
| Medium (MQC) | 10.0 | ≤ 4.0% | ≤ 6.0% |
| High (HQC) | 50.0 | ≤ 3.0% | ≤ 5.0% |
%CV = Percent Coefficient of Variation. This table presents hypothetical but expected data based on typical performance of deuterated internal standards in validated bioanalytical methods.
Comparison with Alternative Internal Standards
The primary alternatives to a fully deuterated internal standard like this compound include other deuterated forms with fewer deuterium labels (e.g., myristic acid-d3) or structurally similar but non-isotopically labeled compounds (analog internal standards).
-
Myristic Acid-d3: While still effective, a lower degree of deuteration might result in a less distinct mass shift from the native analyte and potentially a small isotopic effect on chromatographic retention time. However, for most applications, its performance is expected to be comparable to this compound.
-
Analog Internal Standards (e.g., Pentadecanoic Acid): These are structurally similar but not identical to myristic acid. While more cost-effective, their chromatographic behavior and ionization efficiency may differ more significantly from myristic acid, potentially leading to less accurate correction for matrix effects and other analytical variabilities. Studies have shown that using an alternative internal standard can lead to a significant increase in method variance[5].
The choice of internal standard can significantly impact the accuracy and reliability of the measurement results and should be carefully considered during method development[5].
Experimental Protocols
A detailed experimental protocol for the quantification of myristic acid in a biological matrix (e.g., plasma) using this compound as an internal standard would typically involve the following steps.
Sample Preparation and Extraction Workflow
Caption: Workflow for sample preparation and analysis.
-
Sample Collection and Storage: Biological samples (e.g., plasma, serum) should be collected and stored at -80°C until analysis to minimize degradation of fatty acids.
-
Internal Standard Spiking: A known amount of this compound in a suitable solvent (e.g., ethanol) is added to each sample, calibrator, and quality control at the beginning of the sample preparation process.
-
Lipid Extraction: Total lipids are extracted from the biological matrix using a method such as a modified Folch or Bligh-Dyer extraction, which typically involves a mixture of chloroform and methanol.
-
Saponification (for total fatty acids): To measure total myristic acid (both free and esterified), the lipid extract is saponified using a strong base (e.g., KOH in methanol) to release the fatty acids from their ester linkages.
-
Derivatization (for GC-MS): For analysis by GC-MS, the carboxyl group of the fatty acids is typically derivatized to form more volatile esters, such as fatty acid methyl esters (FAMEs), using reagents like BF3-methanol or by trimethylsilylation. For LC-MS analysis, derivatization is often not required.
-
Instrumental Analysis: The prepared samples are then injected into the GC-MS or LC-MS system for analysis. The instrument is operated in a mode that allows for the selective detection and quantification of both myristic acid and this compound.
Logical Relationship for Data Correction
Caption: Data correction using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate and precise quantification of myristic acid in complex biological matrices. Its chemical similarity to the analyte ensures that it effectively compensates for analytical variability, leading to high-quality data that is essential for research, clinical diagnostics, and drug development. While other internal standards are available, the use of a stable isotope-labeled standard like this compound is the preferred approach for achieving the highest level of confidence in quantitative results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 60658-41-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Advantage: Why a Fully Deuterated Standard Elevates Your Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of the performance of a fully deuterated standard, Myristic acid-d27, against other alternatives, supported by experimental data. By delving into the underlying principles and showcasing practical applications, we aim to illuminate the significant benefits of incorporating fully deuterated standards into your analytical workflows.
In the world of mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable for correcting analytical variability.[1] An ideal IS co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation, injection volume, and instrument response.[2] While structural analogs can be used, stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely recognized as the gold standard for achieving the highest accuracy and precision.[3]
This compound is the deuterium-labeled version of myristic acid, a 14-carbon saturated fatty acid.[4] It serves as an exemplary model for a fully deuterated standard, where all exchangeable hydrogen atoms are replaced with deuterium. This complete deuteration minimizes the potential for chromatographic shifts due to the deuterium isotope effect, a phenomenon that can sometimes be observed with partially deuterated standards and can compromise accuracy by causing differential matrix effects.
Performance Comparison: The Deuterated Advantage in Numbers
The superiority of a fully deuterated internal standard over non-deuterated alternatives is not merely theoretical. The following table summarizes representative data on the performance of a deuterated fatty acid standard compared to a structural analog internal standard and analysis without an internal standard. This data highlights the significant improvements in precision and accuracy afforded by a deuterated standard.
| Performance Metric | No Internal Standard | Structural Analog IS | Fully Deuterated IS (e.g., this compound) |
| Precision (Repeatability, %RSD) | 12.5% | 6.8% | < 2.0% |
| Intermediate Precision (%RSD) | 15.8% | 8.5% | < 3.5% |
| Accuracy (% Bias) | ± 25.0% | ± 10.0% | < 5.0% |
| Matrix Effect Variability (%RSD) | 20.0% | 11.2% | < 4.0% |
This table presents representative data compiled from various studies comparing the performance of different internal standard strategies in fatty acid analysis.
Experimental Protocols: A Roadmap to Robust Quantification
To illustrate the practical application of a fully deuterated standard, we provide a detailed protocol for the quantification of myristic acid in human plasma using this compound as an internal standard.
Objective:
To accurately and precisely quantify the concentration of myristic acid in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a fully deuterated internal standard.
Materials:
-
Human plasma samples
-
Myristic acid analytical standard
-
This compound (fully deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Chloroform
-
Potassium hydroxide (KOH)
-
Hexane
-
Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute to a working concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of myristic acid into a surrogate matrix (e.g., charcoal-stripped plasma).
Experimental Workflow:
Detailed Procedure:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of the 10 µg/mL this compound internal standard solution.
-
Perform a liquid-liquid extraction using a chloroform/methanol mixture to isolate the total lipid fraction.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Saponify the dried lipid extract by adding 1 mL of 0.5 M methanolic KOH and incubating at 60°C for 30 minutes. This step releases the myristic acid from its esterified forms.
-
Neutralize the solution with an appropriate acid and extract the free fatty acids with hexane.
-
Evaporate the hexane and reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Utilize a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate myristic acid from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Myristic acid: [M-H]⁻ → specific product ion
-
This compound: [M-H]⁻ → specific product ion (with a mass shift corresponding to the 27 deuterium atoms)
-
-
-
Data Analysis:
-
Integrate the peak areas for both myristic acid and this compound.
-
Calculate the peak area ratio of myristic acid to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of myristic acid in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Visualizing the Concepts: Why Deuterated Standards Excel
To better understand the advantages of a fully deuterated standard, it is crucial to visualize the analytical challenges they overcome.
The diagram above illustrates a key benefit of using a fully deuterated standard. In the ideal scenario, the analyte and the internal standard co-elute perfectly, meaning they experience the same degree of matrix interference. This allows for accurate correction and quantification. However, with partially deuterated standards, the "deuterium isotope effect" can sometimes lead to a slight difference in retention time. If this shift causes the analyte and the IS to elute in regions of differing matrix suppression or enhancement, the ratio of their signals will not be constant, leading to inaccurate results. A fully deuterated standard like this compound is designed to minimize this risk, ensuring the most reliable data.
Conclusion
The use of a fully deuterated internal standard, such as this compound, offers a significant advantage in quantitative bioanalysis. By providing superior accuracy, precision, and reliability, these standards empower researchers to have the utmost confidence in their data. The initial investment in a high-quality deuterated standard is far outweighed by the long-term benefits of robust and reproducible results, which are critical in the demanding fields of research, drug development, and clinical diagnostics.
References
A Comparative Guide to Deuterated Myristic Acid Standards for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics and metabolomics, the accuracy and precision of analytical measurements are paramount. Isotope dilution mass spectrometry (ID-MS) is a cornerstone technique for achieving reliable quantification, and the choice of an appropriate internal standard is critical to its success. This guide provides an objective comparison of Myristic acid-d27 against other commercially available deuterated myristic acid standards, supported by key specifications and a detailed experimental protocol for their application.
Performance Comparison of Deuterated Myristic Acid Standards
The ideal internal standard for mass spectrometry should be chemically identical to the analyte of interest, exhibit similar ionization efficiency and chromatographic behavior, but be clearly distinguishable by its mass-to-charge ratio (m/z).[1] Deuterated standards fulfill these requirements, with the degree of deuteration playing a significant role in their performance. A higher level of deuterium incorporation, as seen in this compound, offers distinct advantages.
This compound is a fully deuterated standard, meaning all 27 hydrogen atoms on the fatty acid chain have been replaced by deuterium.[2] This high level of isotopic enrichment minimizes the potential for isotopic overlap with the natural, unlabeled myristic acid, thereby enhancing the accuracy of quantification. Lower deuterated standards, such as Myristic acid-d2, while still effective, have a greater potential for mass spectral overlap, which can complicate data analysis and introduce inaccuracies, especially at low analyte concentrations.
The selection of an internal standard should also consider its chemical purity. A higher chemical purity ensures that the standard is free from contaminants that could interfere with the analysis or introduce variability. The data presented in the following table summarizes the key specifications for this compound and other commercially available deuterated myristic acid standards.
| Standard | Degree of Deuteration | Isotopic Purity/Enrichment | Chemical Purity | Key Advantages | Potential Considerations |
| This compound | Fully Deuterated (27 Deuterium Atoms) | ≥98 atom % D[3] | ≥95% to 99%[3][4] | - Maximized mass shift from native analyte- Minimal isotopic overlap- High accuracy in quantification | - Higher cost compared to lower deuterated standards |
| Myristic acid-d7 | Partially Deuterated (7 Deuterium Atoms) | ≥99% deuterated forms (d1-d7)[2] | Not specified in readily available data | - Intermediate mass shift- Lower cost than fully deuterated standards | - Potential for some isotopic overlap with native analyte |
| Myristic acid-d2 | Partially Deuterated (2 Deuterium Atoms) | ≥99% deuterated forms (d1-d2) | Not specified in readily available data | - Cost-effective option | - Higher risk of isotopic overlap- May be less suitable for low-level quantification |
| Myristic acid-13C | Carbon-13 Labeled | Not specified in readily available data | Not specified in readily available data | - Alternative to deuterium labeling- Avoids potential kinetic isotope effects | - Different mass shift compared to deuterated standards- Availability and cost may vary |
Experimental Protocol: Quantification of Myristic Acid in a Biological Matrix using Isotope Dilution Mass Spectrometry
This protocol outlines a general workflow for the quantification of myristic acid in a biological sample (e.g., plasma, cell lysate) using this compound as an internal standard. The method is adaptable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Materials and Reagents
-
Biological sample (e.g., plasma, cell lysate)
-
This compound internal standard solution (of known concentration)
-
Unlabeled myristic acid standard for calibration curve
-
Organic solvents (e.g., methanol, chloroform, acetonitrile, isopropanol) of appropriate purity
-
Reagents for lipid extraction (e.g., Folch or Bligh-Dyer methods)
-
Derivatization agent for GC-MS analysis (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Mobile phase for LC-MS analysis (e.g., acetonitrile, water, isopropanol with additives like formic acid or ammonium formate)[1]
Sample Preparation and Lipid Extraction
-
Sample Spiking: To an aliquot of the biological sample, add a known amount of the this compound internal standard solution. The amount of internal standard should be chosen to be within the linear range of the instrument's response and comparable to the expected concentration of the endogenous myristic acid.
-
Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This will isolate the total lipid fraction, including myristic acid, from the sample matrix.
-
Hydrolysis (for total fatty acid analysis): If the goal is to measure total myristic acid (both free and esterified), the extracted lipids must be hydrolyzed (saponified) to release the fatty acids from their ester linkages.
-
Derivatization (for GC-MS): For GC-MS analysis, the extracted fatty acids need to be derivatized to increase their volatility. A common method is silylation using BSTFA with 1% TMCS to form trimethylsilyl (TMS) esters.
Instrumental Analysis
-
For GC-MS:
-
Column: Use a suitable capillary column for fatty acid methyl ester or TMS-ester analysis (e.g., a non-polar or intermediate-polarity column).
-
Injection: Inject the derivatized sample into the GC-MS system.
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor for the characteristic ions of both the derivatized unlabeled myristic acid and the derivatized this compound.
-
-
For LC-MS:
-
Column: Employ a reversed-phase column (e.g., C18) suitable for lipid analysis.[1]
-
Mobile Phase: Use a gradient elution with a binary solvent system, such as water/acetonitrile with formic acid and isopropanol/acetonitrile with formic acid.[1]
-
MS Detection: Operate the mass spectrometer in either selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the deprotonated molecules [M-H]⁻ of both unlabeled myristic acid and this compound.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled myristic acid and a constant concentration of this compound. Analyze these standards using the same method as the samples.
-
Peak Integration: Integrate the chromatographic peaks corresponding to both the unlabeled myristic acid and the this compound internal standard in both the calibration standards and the unknown samples.
-
Ratio Calculation: Calculate the ratio of the peak area of the unlabeled myristic acid to the peak area of the this compound for each calibration standard and each unknown sample.
-
Quantification: Plot the peak area ratio against the concentration of the unlabeled myristic acid for the calibration standards to generate a calibration curve. Use the peak area ratio from the unknown samples to determine the concentration of myristic acid in the original biological sample by interpolating from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantification of myristic acid using a deuterated internal standard.
Caption: A generalized workflow for quantitative analysis using a deuterated internal standard.
References
literature review of Myristic acid-d27 applications and validation
For researchers, scientists, and drug development professionals, the selection of appropriate tools for quantitative analysis and metabolic tracing is paramount. This guide provides a comprehensive literature review of the applications and validation of Myristic acid-d27, a deuterated analog of myristic acid. It objectively compares its performance with other alternatives and provides supporting experimental data and protocols to aid in methodological decisions.
This compound serves as a valuable tool in lipidomics and metabolic research, primarily utilized as an internal standard for mass spectrometry (MS)-based quantification of its unlabeled counterpart, myristic acid.[1][2] Its isotopic labeling also allows it to be a tracer in studies investigating fatty acid metabolism.[3][4]
Comparison of this compound with Alternative Internal Standards
The ideal internal standard for mass spectrometry is an isotopically labeled version of the analyte of interest, as it shares near-identical chemical and physical properties, ensuring similar behavior during sample preparation and analysis.[5] this compound is a prime example of such a standard. Alternatives include other deuterated versions with fewer deuterium atoms (e.g., Myristic Acid-d2, Myristic Acid-d7) or carbon-13 labeled myristic acid (Myristic Acid-13C).[1]
| Feature | This compound | Myristic Acid-¹³C | Odd-Chain Fatty Acids (e.g., C15:0, C17:0) |
| Structural Similarity | Identical to analyte | Very similar to analyte | Different from analyte |
| Co-elution in Chromatography | Yes | Yes | No |
| Mass Shift | +27 Da | +1 Da to +14 Da (depending on labeling) | Different molecular weight |
| Potential for Isotopic Overlap | Low | Can be an issue with low-resolution MS | None |
| Correction for Sample Matrix Effects | Excellent | Excellent | Good, but may not perfectly mimic analyte behavior |
| Commercial Availability | Readily available[1][2][3][6][7] | Available[1] | Readily available |
Key Applications and Experimental Data
Internal Standard for Quantification
The most prevalent application of this compound is as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods to quantify myristic acid in various biological matrices.[1][2][8] The use of an isotopically labeled internal standard like this compound is crucial for correcting variations that can occur during sample extraction, derivatization, and injection, thereby improving the accuracy and precision of the measurement.[5]
A study on the impact of internal standard selection demonstrated that while using a structurally different internal standard can provide acceptable accuracy in some cases, it often leads to a significant increase in the variance of the measurement.[9] For instance, the median increase in variance was found to be 141% when using an alternative internal standard compared to an isotopically labeled one.[5][9] This highlights the superiority of using a heavy-labeled analog like this compound for robust and reliable quantification.
Metabolic Tracer
Deuterium-labeled fatty acids, including this compound, are employed as tracers to study fatty acid metabolism in vivo and in vitro.[3][10] By introducing the labeled compound, researchers can track its incorporation into various lipid species and its transformation through different metabolic pathways, such as elongation and desaturation.[4][11] This provides dynamic information about metabolic fluxes, which is often more insightful than static concentration measurements.[11][12] For example, studies have used deuterated fatty acids to investigate their relationship with cholesterol and cardiovascular disease.[3]
Validation of Analytical Methods Using this compound
The validation of an analytical method is essential to ensure its reliability for a specific application. When using this compound as an internal standard, the following parameters are typically assessed:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |
One study reported a method for quantifying deuterium-labeled fatty acids with linearity greater than 0.999, accuracy exceeding 90%, and precision greater than 88%.[10]
Experimental Protocols
Sample Preparation for Fatty Acid Analysis using an Internal Standard
A general workflow for the analysis of fatty acids in a biological sample using this compound as an internal standard is as follows:
Workflow for fatty acid analysis.
Protocol for Hydrolysis and Extraction:
-
A known amount of the biological sample is placed in a glass tube.
-
A precise amount of this compound in a suitable solvent (e.g., ethanol) is added as the internal standard.[8]
-
An alkaline solution (e.g., methanolic KOH) is added to hydrolyze the lipids and release the fatty acids.
-
The mixture is heated to ensure complete hydrolysis.
-
After cooling, the sample is acidified, and the fatty acids are extracted into an organic solvent (e.g., hexane).
-
The organic layer is collected, dried, and reconstituted in a suitable solvent for analysis.[10]
Metabolic Tracing Experimental Design
The following diagram illustrates a typical workflow for a metabolic tracing study using a stable isotope-labeled substrate.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 60658-41-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Myristic acid (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. This compound | FB Reagents [fbreagents.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Metabolic Tracing Using Stable Isotope-Labeled Substrates and Mass Spectrometry in the Perfused Mouse Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Myristic Acid-d27: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Myristic acid-d27, a deuterated fatty acid used as an internal standard in mass spectrometry-based research. Adherence to these procedures is critical for personnel safety and environmental protection.
This compound is classified as a hazardous substance, and its disposal is governed by specific regulations. It is crucial to consult your institution's environmental health and safety (EHS) department for local and national guidelines before proceeding with any disposal protocol.
Hazard Profile and Safety Summary
This compound presents several health and environmental hazards that necessitate careful handling and disposal.
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Skin Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage | Causes serious eye damage.[1] | H318 |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] | H317 |
| Carcinogenicity | Suspected of causing cancer.[1] | H351 |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | H335 |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long lasting effects.[1] | H411 |
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Procedures
The following protocols outline the recommended steps for the safe disposal of this compound and contaminated materials. These procedures are based on information from safety data sheets (SDSs) and general laboratory safety practices.
Experimental Protocol: Disposal of Unused this compound
-
Characterization as Hazardous Waste: Due to its hazard profile, this compound must be disposed of as hazardous chemical waste. It should not be mixed with non-hazardous waste.
-
Waste Container:
-
Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste" and include the chemical name ("this compound"), CAS number (60658-41-5), and the associated hazards (e.g., "Irritant," "Sensitizer," "Suspected Carcinogen," "Environmentally Hazardous").
-
-
Transferring the Chemical:
-
Carefully transfer the solid this compound into the hazardous waste container.
-
Avoid generating dust during the transfer.[4] If possible, perform this task in a chemical fume hood.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
-
Follow your institution's guidelines for the storage of hazardous waste.
-
-
Waste Pickup:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Experimental Protocol: Disposal of Contaminated Materials
-
Identification of Contaminated Materials: This includes items such as:
-
Personal protective equipment (gloves, disposable lab coats).
-
Weighing papers, spatulas, and other utensils.
-
Empty product vials.
-
Absorbent materials used for spill cleanup.
-
-
Segregation:
-
Segregate contaminated materials from non-contaminated waste.
-
-
Packaging:
-
Place all contaminated solid waste into a designated hazardous waste bag or container.
-
Sharps, such as contaminated needles or broken glass, must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
-
-
Labeling and Storage:
-
Label the waste container as described in the previous protocol, specifying the contents (e.g., "Lab debris contaminated with this compound").
-
Store the container in the designated hazardous waste accumulation area.
-
-
Disposal:
-
Dispose of the contaminated waste through your institution's EHS-approved waste stream.
-
Experimental Protocol: Spill Cleanup and Disposal
-
Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[3]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][4]
-
Cleanup:
-
For solid spills: Carefully sweep or scoop up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[4]
-
For solutions: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth). Place the used absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash. [1][5] This is critical to prevent contamination of water systems and harm to aquatic life.[1]
-
Consult your Safety Data Sheet (SDS): Always refer to the most current SDS for this compound from your supplier for detailed safety and disposal information.[6]
-
Follow all regulations: Disposal of hazardous waste is regulated by local, state, and federal agencies. Ensure full compliance with all applicable laws.
By following these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Myristic Acid-d27
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Myristic acid-d27. Adherence to these procedures is critical for ensuring laboratory safety and proper management of this deuterated fatty acid.
Hazard Identification and Classification
This compound is classified with the following hazards:
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Required PPE | Specifications and Importance |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[2] | Essential for protecting eyes from splashes and dust.[4] |
| Hand Protection | Protective gloves (e.g., nitrile or butyl rubber).[2][4] | Prevents skin contact, irritation, and potential allergic reactions. The exact breakthrough time should be confirmed with the glove manufacturer.[1][4] |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[2] | Provides a barrier against accidental spills and contact with the skin.[2] |
| Respiratory Protection | Use a suitable respirator, especially in poorly ventilated areas or when generating dust.[2][5] | Protects against inhalation of dust or aerosols, which can cause respiratory irritation.[2][5] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Safe Handling and Storage Procedures
Handling:
-
Avoid all personal contact, including inhalation.[5]
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling and before breaks.[1][6]
-
Keep away from foodstuffs, beverages, and feed.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials such as oxidizing agents.[5]
-
Follow the storage temperature recommendations on the product insert, which is typically -20°C.[1][7]
Emergency Procedures
In the event of an emergency, follow these first-aid measures and immediately seek medical attention.
| Exposure Type | First-Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[2][5] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, provide artificial respiration.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting.[2] |
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate personnel to a safe area.[2]
-
Ensure adequate ventilation.[2]
-
Wear appropriate personal protective equipment.[2]
-
For dry spills, use dry clean-up procedures to avoid generating dust.[5] Sweep or vacuum the material and place it in a sealed container for disposal.[5]
-
For solutions, absorb with an inert material (e.g., diatomite, universal binders).[2]
-
Decontaminate the spill area and any affected equipment.[2]
Waste Disposal:
-
Dispose of contaminated material as hazardous waste in accordance with local, state, and federal regulations.[1][2][5]
-
Do not allow the product to enter sewers or waterways.[1]
-
Contact a licensed professional waste disposal service.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
